Product packaging for 2-Oxocyclohexanecarboxamide(Cat. No.:CAS No. 22945-27-3)

2-Oxocyclohexanecarboxamide

Katalognummer: B1297002
CAS-Nummer: 22945-27-3
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: VEJFDOHDNHTOHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Oxocyclohexanecarboxamide (CAS 22945-27-3) is a versatile cyclohexane-based compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This solid compound serves as a valuable chemical scaffold and synthetic intermediate in medicinal chemistry and drug discovery research . The structure, featuring a cyclohexanone ring fused with a carboxamide group, provides both a hydrogen bond donor/acceptor unit and a hydrophobic domain, which are key pharmacophores for interacting with biological targets . This compound is of significant research interest for the design and synthesis of novel bioactive molecules. Derivatives of cyclohexanecarboxamide, particularly those geminally disubstituted on the cyclohexane ring, have been extensively explored as potential GABA agonists for the development of new anticonvulsant agents . These hybrids are investigated for their efficacy in abolishing or reducing the frequency of seizures, acting as positive allosteric modulators of GABA receptors, which are the major inhibitory neurotransmitters in the mammalian brain . The compound is supplied with a purity of 95.0% and is accompanied by a Certificate of Analysis . As a hazardous chemical, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B1297002 2-Oxocyclohexanecarboxamide CAS No. 22945-27-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-oxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJFDOHDNHTOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343175
Record name 2-Oxocyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22945-27-3
Record name 2-Oxocyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxocyclohexanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxocyclohexanecarboxamide, a valuable intermediate in organic synthesis. The document details its synthesis, physicochemical properties, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] While extensive experimental data is not widely published, a compilation of computed and available experimental properties is presented below.

Table 1: Physicochemical Properties of this compound [2]

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[2]
Molecular Weight 141.17 g/mol PubChem[2]
Melting Point 127.1-129.5 °CPatent Data[1]
Boiling Point (Not available)
Solubility (Specific data not available)
IUPAC Name 2-oxocyclohexane-1-carboxamidePubChem[2]
CAS Number 22945-27-3PubChem[2]

Synthesis of this compound

The primary synthetic route to this compound is a one-pot reaction involving the condensation of cyclohexanone and urea, followed by the hydrolysis of the resulting spirocyclic intermediate.[1][3] An alternative conceptual pathway involves the amidation of a 2-oxocyclohexanecarboxylate ester.

Method 1: One-Pot Synthesis from Cyclohexanone and Urea

This method, detailed in patent literature, offers a direct approach to this compound. The reaction proceeds in two main stages: the initial condensation to form a spirolactam, and the subsequent hydrolysis to yield the final product.[1][3]

Experimental Protocol:

Step 1: Condensation

  • In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine cyclohexanone, urea, a catalytic amount of a non-oxide proton acid (e.g., phosphoric acid), and an arene solvent (e.g., xylene or toluene) to act as a water-carrying agent.[1] A typical molar ratio of cyclohexanone to urea is greater than 2:1.[3]

  • Heat the mixture to reflux (approximately 135-140 °C) for 2.5 to 3 hours.[1] During this time, water is removed azeotropically.

  • The formation of a spirocyclic intermediate occurs during this stage.

Step 2: Hydrolysis

  • After the reflux period, add 1M dilute sulfuric acid to the reaction mixture.[1]

  • Heat the mixture to facilitate the hydrolysis of the spiro ring.[1]

  • Upon completion of the reaction, the product, this compound, can be isolated. This may involve collecting and cooling the reaction mixture to induce crystallization.[1]

Yield: The total yield, based on the consumption of cyclohexanone, is reported to be in the range of 65-78%.[1]

Logical Relationship for the One-Pot Synthesis:

G A Cyclohexanone + Urea B Spirocyclic Intermediate A->B Condensation (Reflux, Acid Catalyst, Arene) C This compound B->C Hydrolysis (Dilute H₂SO₄, Heat)

One-pot synthesis workflow.
Method 2: Synthesis via Ethyl 2-Oxocyclohexanecarboxylate (Conceptual Pathway)

Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

This precursor can be synthesized from cyclohexanone and diethyl carbonate.[4][5]

Experimental Protocol:

  • To a flask containing diethyl carbonate and dry tetrahydrofuran (THF), add sodium hydride (NaH) under stirring.[4]

  • Heat the mixture to reflux for approximately 1 hour.[4]

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the refluxing mixture over about 30 minutes.[4]

  • Continue to reflux the mixture for an additional 1.5 hours.[4]

  • After cooling, hydrolyze the mixture with 3N hydrochloric acid.[4]

  • Perform an extraction with dichloromethane (DCM), dry the combined organic layers, and evaporate the solvent to obtain ethyl 2-oxocyclohexanecarboxylate.[4]

Step 2: Amidation (Proposed)

  • The synthesized ethyl 2-oxocyclohexanecarboxylate would then be reacted with a source of ammonia (e.g., aqueous or alcoholic ammonia solution).

  • This reaction would likely require heating to drive the aminolysis of the ester to the corresponding amide.

  • Purification would likely involve crystallization or chromatography.

Experimental Workflow for Conceptual Synthesis:

G A Cyclohexanone + Diethyl Carbonate B Ethyl 2-Oxocyclohexanecarboxylate A->B Claisen Condensation (NaH, THF, Reflux) C This compound B->C Amidation (Ammonia, Heat)

References

An In-depth Technical Guide to 2-Oxocyclohexanecarboxamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxocyclohexanecarboxamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, properties, synthesis methodologies, and known applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a cyclic beta-keto amide. Its chemical structure consists of a cyclohexane ring with a ketone group at the second position and a carboxamide group at the first position.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers and Physical Properties

IdentifierValueReference
IUPAC Name 2-oxocyclohexane-1-carboxamide[1]
CAS Number 22945-27-3[1]
Chemical Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Synonyms 2-Ketocyclohexanecarboxamide, Cyclohexanone-2-carboxamide
Appearance Solid (predicted)
Melting Point 127.1-129.5 °C

Synthesis of this compound

The synthesis of this compound is crucial for its application as an intermediate. Several synthetic routes have been developed, with a notable one-pot reaction from readily available starting materials.

One-Pot Synthesis from Cyclohexanone and Urea

A patented method describes a one-pot synthesis of this compound from cyclohexanone and urea. This process is catalyzed by a non-oxide proton acid, such as phosphoric acid, with an arene like xylene or toluene serving as a water-carrying agent. The reaction proceeds through the formation of a spiro intermediate, which is then hydrolyzed to yield the final product. This method is highlighted for its efficiency and reduced environmental impact due to the recycling of water and unreacted cyclohexanone.

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: A 1000 ml three-neck flask is charged with 124g of cyclohexanone, 42g of urea, 0.6g of 85.0% phosphoric acid, and 15g of xylene.

  • Reflux: The mixture is heated to reflux at 138°C for 2.5 hours.

  • Hydrolysis: After reflux, 320g of 1M dilute H₂SO₄ is added, and the mixture is heated to hydrolyze the spiro intermediate.

  • Isolation: Upon completion of the reaction, the xylene and unreacted cyclohexanone mixture is collected. The product, 2-carboxamide cyclohexanone, is then isolated.

This process has a reported yield of approximately 65.3% based on the consumed cyclohexanone.

G One-Pot Synthesis of this compound cluster_reactants Reactants cluster_catalyst_solvent Catalyst & Solvent cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reflux Reflux (138°C, 2.5h) Cyclohexanone->Reflux Urea Urea Urea->Reflux Phosphoric_Acid Phosphoric Acid Phosphoric_Acid->Reflux Xylene Xylene Xylene->Reflux Hydrolysis Hydrolysis (1M H₂SO₄) Reflux->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the one-pot synthesis of this compound.

Biological Significance and Applications

While direct biological screening data for this compound is not extensively available in the public domain, its primary significance lies in its role as a precursor for pharmacologically active molecules.

Intermediate in the Synthesis of Gliclazide

This compound is a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes. Gliclazide functions by stimulating insulin release from pancreatic β-cells and has additional hemobiological effects that may help in mitigating vascular complications of diabetes. The synthesis of Gliclazide from this compound typically involves a series of reactions to form the final sulfonylurea structure.

G Role of this compound in Gliclazide Synthesis cluster_precursor Precursor cluster_process Synthetic Steps cluster_product Final Product cluster_application Therapeutic Application Precursor This compound Multi_Step Multi-Step Chemical Transformation Precursor->Multi_Step Product Gliclazide Multi_Step->Product Application Treatment of Type 2 Diabetes Product->Application

Caption: Logical relationship of this compound as a precursor to Gliclazide.

Potential Role in Agrochemicals

This compound is also mentioned as a raw material for herbicides. While specific examples of commercial herbicides derived directly from this compound are not detailed in the available literature, the cyclohexane-1,3-dione scaffold, a related structure, is known to be a feature in some herbicidal compounds that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This suggests a potential application of this compound derivatives in the development of new agrochemicals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and established synthesis routes. Its primary importance in the scientific and industrial sectors is derived from its role as a building block for the antidiabetic drug Gliclazide and its potential in the agrochemical field. While the direct biological activity of this compound is not well-documented, the pharmacological and herbicidal activities of its derivatives underscore the significance of this compound in applied chemical synthesis. Further research into novel derivatives of this compound could lead to the discovery of new therapeutic agents and agrochemicals.

References

Spectroscopic Analysis of 2-Oxocyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxocyclohexanecarboxamide is a bicyclic organic compound containing a ketone and a primary amide functional group. This guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented here is crucial for researchers and scientists involved in drug development and organic synthesis for the structural elucidation and characterization of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5br s1HAmide N-H
~ 5.5 - 6.0br s1HAmide N-H
~ 3.2 - 3.4m1HH-2
~ 2.2 - 2.5m2HH-6
~ 1.8 - 2.1m4HH-3, H-5
~ 1.5 - 1.7m2HH-4

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 208 - 212C=O (Ketone)
~ 170 - 175C=O (Amide)
~ 50 - 55C-2
~ 38 - 42C-6
~ 25 - 30C-3
~ 23 - 27C-5
~ 20 - 25C-4

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional Group
~ 3350 - 3180N-H stretch (Amide)
~ 2940 - 2860C-H stretch (Aliphatic)
~ 1715C=O stretch (Ketone)
~ 1660C=O stretch (Amide I)
~ 1630N-H bend (Amide II)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zProposed Fragment
141[M]⁺ (Molecular Ion)
124[M - NH₃]⁺
97[M - CONH₂]⁺
84[C₅H₈O]⁺
69[C₄H₅O]⁺
55[C₄H₇]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of an amide compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. The thin solid film method is a straightforward alternative.[1]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[1]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).[2][3][4]

  • Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[2]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 2-oxocyclohexanecarboxamide, a key structural motif in various biologically active compounds. This document outlines the fundamental principles governing this tautomeric equilibrium, details experimental protocols for its characterization, and presents a framework for understanding its implications in drug design and development. While specific experimental data for this compound is limited in published literature, this guide leverages data from closely related β-keto amides and cyclic β-dicarbonyl systems to provide a thorough and predictive overview.

Introduction to Keto-enol Tautomerism in β-Keto Amides

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] In β-dicarbonyl compounds, including β-keto amides like this compound, this equilibrium is particularly significant. The presence of the amide functional group introduces additional complexity compared to β-diketones and β-keto esters.

The tautomeric equilibrium in this compound primarily involves two major forms: the ketoamide and the Z-enolamide. The Z-enolamide is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide.[2] The alternative amide-imidol tautomerism is generally considered to be a minor contributor to the overall equilibrium.[2]

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, acidity, lipophilicity, and ability to interact with biological targets. Factors such as solvent, temperature, and pH can significantly influence the relative populations of the keto and enol tautomers.[2]

Tautomeric Equilibrium and Influencing Factors

The equilibrium between the ketoamide and the Z-enolamide tautomers of this compound can be represented as follows:

Caption: Keto-enol tautomeric equilibrium in this compound.

Key Factors Influencing the Equilibrium:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Non-polar solvents, which cannot compete for hydrogen bonding, tend to favor the intramolecularly hydrogen-bonded Z-enolamide form. In contrast, polar aprotic solvents may favor the more polar ketoamide tautomer. Polar protic solvents can interact with both forms, often leading to a more complex equilibrium.[3]

  • Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH° and ΔS°) of the tautomerization will determine the direction of the shift. Generally, the more ordered, intramolecularly hydrogen-bonded enol form is enthalpically favored.

  • pH: The acidity of the medium can significantly impact the tautomeric equilibrium, particularly by influencing the protonation state of the molecule and catalyzing the interconversion.

Quantitative Analysis of Tautomeric Equilibrium

Compound ClassSolventPredominant TautomerApproximate % EnolReference
Acyclic β-keto amidesCDCl₃Enol>90%[2]
Acyclic β-keto amidesDMSO-d₆Keto<10%[2]
Acyclic β-keto amidesBenzene-d₆Enol>95%[3]
N-substituted β-keto amidesCDCl₃Enol4-7%[3]

Experimental Protocols for Tautomer Characterization

Synthesis of this compound

A common route to this compound involves the aminolysis of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate.

Protocol:

  • Preparation of Ethyl 2-Oxocyclohexanecarboxylate: This can be synthesized via the Claisen condensation of cyclohexanone and diethyl carbonate using a strong base like sodium hydride in an anhydrous solvent such as THF.

  • Aminolysis: Ethyl 2-oxocyclohexanecarboxylate is reacted with a source of ammonia (e.g., a saturated solution of ammonia in methanol or aqueous ammonia) at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Synthesis Cyclohexanone Cyclohexanone KetoEster Ethyl 2-Oxocyclohexanecarboxylate Cyclohexanone->KetoEster DiethylCarbonate Diethyl Carbonate DiethylCarbonate->KetoEster Base NaH, THF Base->KetoEster Product This compound KetoEster->Product Ammonia NH₃ Ammonia->Product

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative analysis of keto-enol tautomerism in solution.[4] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, benzene-d₆, acetone-d₆).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K). Key signals to monitor include:

    • Enol form: A characteristic downfield signal for the enolic hydroxyl proton (δ 12-15 ppm) due to strong intramolecular hydrogen bonding.

    • Keto form: Signals corresponding to the α-proton.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra to observe the distinct carbonyl and olefinic carbon signals for each tautomer.

  • Data Analysis: Determine the ratio of the keto and enol forms by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.

Protocol:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, bond lengths, and angles, which will definitively identify the tautomer present in the crystalline lattice.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy:

  • Keto form: Characterized by two distinct C=O stretching bands, one for the ketone (around 1715 cm⁻¹) and one for the amide (around 1650 cm⁻¹).

  • Enol form: Characterized by a broad O-H stretching band (around 3200 cm⁻¹) and a C=C stretching band (around 1600 cm⁻¹). The amide C=O stretch will also be present.

UV-Vis Spectroscopy:

  • The keto and enol forms will have different chromophores and thus different UV-Vis absorption spectra. The enol form, with its conjugated system, is expected to absorb at a longer wavelength (λ_max) compared to the keto form.[5] This technique can be used to monitor the equilibrium, especially in kinetic studies.

Logical Framework for Tautomer Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of the keto-enol tautomerism in this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_solution cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification SolidState Solid-State Analysis (X-ray Crystallography) Purification->SolidState SolutionState Solution-State Analysis Purification->SolutionState Structure Determine Solid-State Structure SolidState->Structure NMR NMR Spectroscopy (¹H, ¹³C) in various solvents SolutionState->NMR UVVis UV-Vis Spectroscopy SolutionState->UVVis IR IR Spectroscopy SolutionState->IR Quantification Quantify Tautomer Ratio (NMR) NMR->Quantification Spectra Assign Spectroscopic Features UVVis->Spectra IR->Spectra Conclusion Elucidate Structure-Property Relationships Quantification->Conclusion Structure->Conclusion Spectra->Conclusion

Caption: Experimental workflow for the analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a molecule can have profound effects on its pharmacological profile:

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, which can lead to different binding affinities for a biological target. The active tautomer may not be the most abundant form in solution.

  • ADME Properties: Tautomerism can influence key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, the more polar keto form may have different solubility and membrane permeability characteristics compared to the less polar, intramolecularly hydrogen-bonded enol form.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of a new chemical entity.

A thorough understanding and characterization of the tautomeric behavior of lead compounds containing the this compound scaffold are therefore essential for rational drug design and the development of successful therapeutics.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of intramolecular and intermolecular forces. While the Z-enolamide, stabilized by a strong intramolecular hydrogen bond, is expected to be a significant contributor, especially in non-polar environments, the ketoamide form can predominate in more polar media. A multi-faceted analytical approach, combining NMR spectroscopy for solution-state quantification and X-ray crystallography for solid-state determination, is crucial for a complete understanding of this phenomenon. For drug development professionals, a comprehensive characterization of the tautomeric landscape of such molecules is not merely an academic exercise but a critical step in optimizing drug-like properties and ensuring predictable biological activity.

References

Crystal Structure Analysis of Cyclohexanecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for 2-Oxocyclohexanecarboxamide is not publicly available in crystallographic databases or peer-reviewed literature. This guide, therefore, utilizes the publicly available data for a closely related compound, N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide , as a case study to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclohexanecarboxamide derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science. Their three-dimensional structure and intermolecular interactions are crucial for understanding their biological activity and physical properties. X-ray crystallography provides definitive insights into the solid-state conformation and packing of these molecules. This technical guide outlines the typical experimental workflow and data analysis involved in the crystal structure determination of a cyclohexanecarboxamide derivative, using N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide as a representative example.

Experimental Protocols

A generalized experimental workflow for the crystal structure analysis of a cyclohexanecarboxamide derivative is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of the Cyclohexanecarboxamide Derivative purification Purification by Recrystallization or Chromatography synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection (e.g., using a diffractometer with Mo Kα radiation) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure

A generalized experimental workflow for crystal structure analysis.
Synthesis and Crystallization

The synthesis of cyclohexanecarboxamide derivatives can be achieved through various organic synthesis routes. For instance, the reaction of a corresponding acid chloride with an appropriate amine or the coupling of a carboxylic acid with an amine using a coupling agent.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data is collected at a specific temperature, often at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. A series of diffraction images are collected as the crystal is rotated. These images are then processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial model of the molecular structure. This model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are usually applied to non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.

Data Presentation: Case Study of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide

The following tables summarize the crystallographic data for N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide.[1]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₁₆H₂₂N₂O₂S
Formula Weight306.41 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.2273 (7)
b (Å)12.0946 (7)
c (Å)15.2099 (10)
α (°)70.792 (3)
β (°)89.100 (3)
γ (°)69.737 (3)
Volume (ų)1656.42 (19)
Z4
Temperature (K)293
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (g/cm³)1.228
Absorption Coefficient (mm⁻¹)0.20
Crystal Size (mm)0.30 x 0.20 x 0.20

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S1A - C1A1.673 (4)
O1A - C1A1.222 (4)
N1A - C1A1.381 (5)
N2A - C2A1.332 (5)
C2A - C3A1.516 (5)

Note: Data presented is for one of the two crystallographically independent molecules (Molecule A) in the asymmetric unit.

Table 3: Selected Bond Angles (°)

AngleValue (°)
O1A - C1A - N1A123.9 (4)
O1A - C1A - S1A120.3 (3)
N1A - C1A - S1A115.8 (3)
C2A - N2A - H2NA121.0
C3A - C2A - N2A115.8 (3)

Note: Data presented is for one of the two crystallographically independent molecules (Molecule A) in the asymmetric unit.

Molecular and Supramolecular Structure

The crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide reveals important details about its conformation and intermolecular interactions. The cyclohexane ring typically adopts a chair conformation.[1] The relative orientation of the cyclohexane and the carboxamide groups is a key conformational feature.

Intermolecular interactions, such as hydrogen bonds, play a crucial role in the packing of the molecules in the crystal lattice. In the case of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, molecules are linked by N—H⋯S hydrogen bonds, forming inversion dimers.[1]

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B (Inversion Center) cluster_intramolecular Intramolecular Interaction M1_NH N-H M2_S S M1_NH->M2_S N-H···S Hydrogen Bond M1_S S M2_NH N-H M2_NH->M1_S N-H···S Hydrogen Bond Intra_NH N-H Intra_O O Intra_NH->Intra_O N-H···O Hydrogen Bond (S(6) ring motif)

Schematic of key intermolecular and intramolecular interactions.

Conclusion

The crystal structure analysis of cyclohexanecarboxamide derivatives provides invaluable data for understanding their structure-property relationships. While the specific crystal structure of this compound remains to be determined, the methodologies and types of data presented in this guide, based on a closely related analog, offer a comprehensive overview of the process. Such analyses are fundamental for rational drug design and the development of new materials.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-oxocyclohexanecarboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific molecule, this document extrapolates potential degradation mechanisms based on the known reactivity of its constituent functional groups—a cyclic ketone and a primary carboxamide—under various stress conditions. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for forced degradation studies. Detailed experimental protocols for assessing stability, along with methodologies for the identification of potential degradation products, are presented. Furthermore, hypothetical degradation pathways are illustrated to provide a predictive framework for stability-indicating method development and formulation strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or drug product derived from it. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1] This guide outlines a systematic approach to evaluating the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing relevant stability studies and analytical methods.

PropertyValueReference
Molecular Formula C₇H₁₁NO₂PubChem CID: 587989
Molecular Weight 141.17 g/mol PubChem CID: 587989
Appearance Solid (predicted)General knowledge
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents and sparingly soluble in water.General chemical principles
pKa Not available

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a β-keto amide moiety within a cyclohexane ring, several degradation pathways can be postulated under forced stress conditions.

Hydrolytic Degradation

Amide and ester functional groups are susceptible to hydrolysis.[2] The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[3][4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the primary amide can hydrolyze to form 2-oxocyclohexanecarboxylic acid and ammonia. The reaction is typically initiated by the protonation of the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the amide can be hydrolyzed to the corresponding carboxylate salt (2-oxocyclohexanecarboxylate) and ammonia. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide.[3][4]

Oxidative Degradation

The cyclohexanone ring contains functional groups susceptible to oxidation. The α-carbon to the ketone is a potential site for oxidative attack.

  • Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of various oxidation products. The cyclohexane ring could undergo oxidative cleavage, leading to dicarboxylic acid derivatives. For instance, oxidation at the C-H bond alpha to the ketone could lead to the formation of a hydroperoxide, which could further decompose.

Thermal Degradation

High temperatures can induce degradation of organic molecules. For this compound, potential thermal degradation pathways could involve decarboxylation or rearrangement reactions.

  • Decarboxamidation/Decarboxylation: At elevated temperatures, the carboxamide group might be eliminated. While less common than decarboxylation of β-keto acids, thermal stress could potentially lead to the formation of cyclohexanone.

  • Ring Opening: Severe thermal stress could lead to the cleavage of the cyclohexane ring.

Photodegradation

Exposure to UV or visible light can lead to the degradation of photosensitive molecules. The carbonyl group of the ketone is a chromophore that can absorb UV radiation.

  • Norrish Type I and Type II Reactions: Ketones can undergo characteristic photochemical reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond alpha to the carbonyl group, leading to radical intermediates and subsequent rearrangement or cleavage products. A Norrish Type II reaction, if a gamma-hydrogen is available and sterically accessible, could lead to a different set of products.

  • Photo-oxidation: In the presence of light and oxygen, photosensitized oxidation could occur, leading to a variety of oxidative degradation products.

Experimental Protocols for Stability and Degradation Studies

The following protocols are designed based on ICH Q1A(R2) and Q1B guidelines for forced degradation studies.[6][7] A single batch of this compound should be subjected to these stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, e.g., 80°C) prep->thermal photo Photostability (ICH Q1B conditions) prep->photo hplc HPLC-UV/PDA Analysis (Quantify parent drug & detect degradation products) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identify molecular weights of degradation products) hplc->lcms nmr NMR Spectroscopy (Structural elucidation of isolated degradation products) lcms->nmr

General Procedure
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions: Subject the sample solutions to the stress conditions outlined in Table 2. Include a control sample (unstressed) for comparison.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stress Conditions

The following table summarizes the recommended stress conditions for the forced degradation study of this compound. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradation products.[8]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°CUp to 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 48 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat80°CUp to 7 days
Thermal (Solution) In solution80°CUp to 48 hours
Photostability ICH Q1B Option 2ControlledAs per ICH guidelines
Analytical Methodology

A multi-faceted analytical approach is recommended for the comprehensive analysis of degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV/photodiode array (PDA) detection is the primary tool for separating the parent compound from its degradation products and for quantification. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is crucial for the identification of degradation products by providing molecular weight and fragmentation information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy is the gold standard.[6][11]

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
Control < 1%0-
0.1 M HCl, RT [Data][Data][Data]
0.1 M HCl, 60°C [Data][Data][Data]
0.1 M NaOH, RT [Data][Data][Data]
0.1 M NaOH, 60°C [Data][Data][Data]
3% H₂O₂, RT [Data][Data][Data]
Thermal (Solid), 80°C [Data][Data][Data]
Thermal (Solution), 80°C [Data][Data][Data]
Photostability [Data][Data][Data]

(Note: This table should be populated with experimental data.)

Conclusion

This technical guide provides a framework for investigating the stability and degradation pathways of this compound. While specific degradation products and kinetics must be determined experimentally, the outlined hypothetical pathways and detailed experimental protocols offer a robust starting point for researchers and drug development professionals. A thorough understanding of the degradation profile of this molecule is crucial for the development of stable formulations and reliable analytical methods, ultimately ensuring the quality and safety of pharmaceutical products.

References

Acidity and pKa of 2-Oxocyclohexanecarboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-oxocyclohexanecarboxamide, a key chemical entity with relevance in organic synthesis and medicinal chemistry. Due to the absence of a directly reported experimental pKa value in the literature, this guide synthesizes information from analogous compounds and established analytical principles to provide a robust understanding of its physicochemical properties. Detailed experimental protocols for its pKa determination are also presented.

Introduction to the Acidity of β-Keto Amides

This compound belongs to the class of β-keto amides. The acidity of these compounds is primarily attributed to the proton on the α-carbon, which is positioned between two electron-withdrawing groups: a ketone and an amide. Deprotonation at this position results in a resonance-stabilized enolate anion, which is key to its reactivity and chemical behavior.

Generally, β-keto amides are less acidic than their corresponding β-diketone and β-keto ester counterparts. This is due to the electron-donating nature of the amide nitrogen, which slightly destabilizes the negative charge of the enolate compared to the more electron-withdrawing ketone or ester oxygen. Nevertheless, the α-proton of this compound is significantly more acidic than a typical α-proton of a simple ketone or amide due to the delocalization of the resulting negative charge across the dicarbonyl system.

Physicochemical and Acidity Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂PubChem[1]
Molecular Weight141.17 g/mol PubChem[1]
IUPAC Name2-oxocyclohexane-1-carboxamidePubChem[1]
CAS Number22945-27-3PubChem[1]
XLogP3-AA (Computed)-0.6PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

Table 2: pKa Values of Analogous Compounds for Comparison

CompoundStructurepKa ValueNotes
2-Oxocyclohexanecarboxylic acid3.52 ± 0.20 (Predicted)The carboxylic acid proton is significantly more acidic than the α-carbon proton.
Malonamide~12.5An acyclic diamide, for comparison of α-proton acidity.[2]
Ethyl 2-oxocyclohexanecarboxylateNot specified, but expected to be more acidic than the corresponding amide.The ester is more electron-withdrawing than the amide.
Cyclohexanone~19-20Acidity of a simple cyclic ketone's α-proton.[3]

Based on these comparisons, the pKa of the α-proton of this compound is expected to be significantly lower than that of cyclohexanone but likely higher than that of its corresponding β-keto ester or β-diketone analog. A reasonable estimate would place its pKa in the range of 11-14 in an aqueous solution.

Keto-Enol Tautomerism and Deprotonation

The acidity of this compound is intrinsically linked to its keto-enol tautomerism. The equilibrium between the keto and enol forms allows for the deprotonation of the α-carbon to form a stable enolate ion.

Caption: Acid-base equilibrium of this compound.

Experimental Protocols for pKa Determination

Precise determination of the pKa of this compound would require experimental validation. The following are detailed methodologies adapted from established protocols for similar compounds.

Spectrophotometric pH Titration

This method is suitable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra.

Principle: The absorbance of a solution containing this compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., methanol or water, depending on solubility).

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 14) are prepared. The ionic strength of the buffers should be kept constant (e.g., with 0.1 M KCl).

  • Sample Preparation: For each pH value, a sample is prepared by adding a small, constant volume of the stock solution to the buffer solution in a quartz cuvette.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. A wavelength where the difference in absorbance between the protonated and deprotonated species is maximal is chosen for analysis.

  • Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve-fitting model to determine the pKa.[4][5][6][7]

1H NMR Spectroscopy Titration

This method is useful for observing the change in the chemical environment of specific protons upon deprotonation.[8][9][10][11][12]

Principle: The chemical shift of a proton is dependent on its electronic environment. As the molecule is deprotonated with increasing pH, the chemical shift of protons near the site of deprotonation will change. The pKa corresponds to the pH at the midpoint of this change.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in D₂O.

  • pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pD is measured using a pH meter calibrated for D₂O.

  • NMR Spectra Acquisition: A 1H NMR spectrum is acquired at each pD value.

  • Data Analysis: The chemical shift of a proton that is sensitive to the protonation state (e.g., the α-proton) is plotted against the pD. The resulting data is fitted to a sigmoidal curve, and the pKa is determined from the inflection point.[8][9][10]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the spectrophotometric determination of the pKa of this compound.

G start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_buffers Prepare Buffer Solutions (Range of pH values) start->prep_buffers prep_samples Prepare Samples: Add Stock to Buffers prep_stock->prep_samples prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectra for each sample prep_samples->measure_spectra select_lambda Select Analytical Wavelength (λmax) measure_spectra->select_lambda plot_data Plot Absorbance vs. pH select_lambda->plot_data fit_curve Fit Data to Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka end End determine_pka->end

Caption: Workflow for Spectrophotometric pKa Determination.

Relevance in Drug Development

While no specific signaling pathways involving this compound have been identified in the current literature, the β-keto amide motif is a significant pharmacophore found in numerous biologically active compounds and natural products.[13][14][15] The acidity and potential for hydrogen bonding of the β-keto amide functionality can influence a molecule's binding to biological targets, as well as its pharmacokinetic properties such as solubility and membrane permeability.

The ability to accurately determine or predict the pKa of molecules like this compound is crucial in drug discovery for:

  • Target Interaction Modeling: Understanding the protonation state at physiological pH is essential for predicting binding modes with enzymes or receptors.

  • Pharmacokinetic Profiling: The ionization state affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Formulation Development: Knowledge of pKa is critical for developing stable and bioavailable drug formulations.

Conclusion

This compound is an interesting molecule whose acidity is governed by the electronic effects of the adjacent ketone and amide functionalities, as well as the stability of the resulting enolate through resonance and keto-enol tautomerism. While its experimental pKa has not been reported, a reasoned estimation places it in the range of 11-14. The experimental protocols detailed in this guide, namely spectrophotometric and NMR titrations, provide robust methods for its empirical determination. A thorough understanding of the pKa of this and related β-keto amides is of significant value to researchers in organic synthesis and medicinal chemistry, aiding in the rational design of novel therapeutics.

References

Technical Guide: Solubility Profile of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-oxocyclohexanecarboxamide. Due to a lack of available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the predicted solubility based on the compound's molecular structure. Furthermore, it presents known qualitative solubility information and details robust experimental protocols for researchers to determine precise solubility parameters. This guide is intended to be a foundational resource for professionals working with this compound in research and development settings.

Introduction

This compound (C7H11NO2, CAS No: 22945-27-3) is a cyclic β-keto amide.[1] Understanding its solubility in various solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and biological assays. The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. This guide synthesizes the available information and provides methodologies for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar amide group and a ketone functional group on a nonpolar cyclohexane ring, suggests a nuanced solubility profile. The amide group is capable of acting as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor.

  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of hydrogen bonding capabilities indicates that this compound should exhibit some solubility in polar protic solvents. The amide and ketone functionalities can interact with the hydroxyl groups of these solvents. However, the nonpolar hydrocarbon ring will limit extensive solubility in highly polar solvents like water.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the amide protons of this compound. Therefore, good solubility is anticipated in these types of solvents.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amide and ketone groups, the compound is expected to have low solubility in nonpolar solvents. The "like dissolves like" principle suggests that the polar functional groups will not interact favorably with nonpolar solvent molecules.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. Researchers requiring precise solubility values are advised to determine them experimentally using the protocols outlined in this guide.

Qualitative Solubility Data

While quantitative data is unavailable, some qualitative descriptions have been found. The table below summarizes the available information for this compound and a structurally similar compound, 3-bromo-2-oxocyclohexanecarboxamide, which can provide some insight into expected solubility.

CompoundSolventSolubility Description
This compound WaterInsoluble
Organic SolventsSoluble
3-Bromo-2-oxocyclohexanecarboxamide N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble

Table 1: Qualitative Solubility of this compound and a Related Compound

Experimental Protocols for Solubility Determination

For researchers and drug development professionals who need to establish the solubility of this compound, the following established experimental protocols are recommended.

Protocol for Qualitative Solubility Determination

This method is useful for rapid screening of suitable solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[2]

  • Add the selected solvent in 0.25 mL increments.

  • After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds.[3]

  • Visually inspect the solution for the presence of undissolved solid against a contrasting background.

  • Continue adding solvent up to a total volume of 3 mL.

  • Classify the solubility based on the amount of solvent required to dissolve the solute. A common classification is:

    • Very Soluble: Less than 1 part of solvent required for 1 part of solute.

    • Freely Soluble: From 1 to 10 parts of solvent.

    • Soluble: From 10 to 30 parts of solvent.

    • Sparingly Soluble: From 30 to 100 parts of solvent.

    • Slightly Soluble: From 100 to 1,000 parts of solvent.

    • Very Slightly Soluble: From 1,000 to 10,000 parts of solvent.

    • Practically Insoluble: More than 10,000 parts of solvent.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides precise quantitative solubility data.[4][5][6][7]

Materials:

  • This compound

  • Chosen solvent

  • Thermostatically controlled shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a short period to let undissolved solids settle.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any remaining solid particles.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried solute is achieved.[4][7]

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Weight of dried solute / Volume of filtrate) x 100

Protocol for Quantitative Solubility Determination (Spectroscopic Method)

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.[8][9][10][11]

Materials:

  • This compound

  • Chosen solvent

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Calibration standards of this compound of known concentrations

Procedure:

  • Develop a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation.

  • Prepare a Saturated Solution:

    • Follow steps 1-4 of the Gravimetric Method (Protocol 5.2).

  • Determine the Concentration:

    • Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain Pure This compound qual_screen Qualitative Solubility Screening (Multiple Solvents) start->qual_screen decision Quantitative Analysis Needed? qual_screen->decision quant_prep Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) quant_prep->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation gravimetric Gravimetric Analysis: 1. Take Aliquot of Supernatant 2. Evaporate Solvent 3. Weigh Residue separation->gravimetric Method A spectroscopic Spectroscopic Analysis: 1. Take Aliquot of Supernatant 2. Dilute if Necessary 3. Measure Absorbance separation->spectroscopic Method B calc_grav Calculate Solubility (g/100 mL) gravimetric->calc_grav calc_spec Calculate Concentration (using Calibration Curve) spectroscopic->calc_spec end End: Solubility Data calc_grav->end calc_spec->end decision->quant_prep Yes decision->end No

General workflow for solubility determination.

References

An In-Depth Technical Guide on the Thermochemical Data for 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Thermochemical Data for 2-Oxocyclohexanecarboxamide

Executive Summary

This technical guide addresses the available thermochemical data for the compound this compound (CAS No: 22945-27-3). A comprehensive search of scientific literature and chemical databases was conducted to collate quantitative thermochemical parameters, associated experimental protocols, and any relevant biological signaling pathways. The objective of this document is to provide a centralized resource for researchers and professionals in drug development and related scientific fields.

Despite an exhaustive search, specific experimental or computational thermochemical data for this compound, such as the standard enthalpy of formation or enthalpy of combustion, is not available in the public domain at the time of this report. Consequently, this guide will outline the general methodologies used for determining such data for similar organic compounds and provide a framework for the type of information that would be presented had the data been available.

Introduction to this compound

This compound, also known as cyclohexanone-2-carboxamide, is a cyclic β-keto amide. Its chemical structure, featuring both a ketone and an amide functional group on a cyclohexane ring, makes it an interesting candidate for various chemical syntheses. Understanding its thermodynamic properties is crucial for process development, safety analysis, and computational modeling of its reactivity and stability.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem
Molecular Weight 141.17 g/mol PubChem
IUPAC Name 2-oxocyclohexane-1-carboxamidePubChem
CAS Number 22945-27-3PubChem

Thermochemical Data (Not Available)

As of the date of this guide, no peer-reviewed publications or database entries containing specific experimental or computationally-derived thermochemical data for this compound were identified. The following tables are therefore presented as templates to be populated should such data become available in the future.

Table 2: Hypothetical Experimental Thermochemical Data for this compound

ParameterSymbolValue (kJ/mol)ConditionsMethod
Standard Enthalpy of Combustion ΔH°cData Not Available298.15 K, 1 atmBomb Calorimetry
Standard Enthalpy of Formation (Solid) ΔH°f(s)Data Not Available298.15 K, 1 atmCalculated from ΔH°c
Enthalpy of Sublimation ΔH°subData Not AvailableT, pEffusion Method
Standard Enthalpy of Formation (Gas) ΔH°f(g)Data Not Available298.15 K, 1 atmCalculated from ΔH°f(s) and ΔH°sub

Table 3: Hypothetical Computational Thermochemical Data for this compound

ParameterSymbolValue (kJ/mol)Computational Level
Standard Enthalpy of Formation (Gas) ΔH°f(g)Data Not Availablee.g., G3, CBS-QB3
Standard Gibbs Free Energy of Formation (Gas) ΔG°f(g)Data Not Availablee.g., G3, CBS-QB3
Standard Entropy (Gas) S°(g)Data Not Availablee.g., G3, CBS-QB3

Experimental Protocols for Thermochemical Data Determination

While specific protocols for this compound are not available, this section details the standard experimental methodologies that would be employed to determine its thermochemical properties.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of solid this compound (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

  • Bomb Assembly: A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The energy released by the combustion of this compound is then calculated from the observed temperature rise and the calorimeter's heat capacity. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the energy of combustion.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined using various methods, such as the Knudsen effusion method or by measuring vapor pressure as a function of temperature using a torsion-effusion apparatus.

Computational Thermochemistry Protocols

In the absence of experimental data, computational methods can provide estimates of thermochemical properties.

Methodology:

  • Conformational Search: The first step involves a thorough conformational search of the this compound molecule to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* basis set).

  • High-Level Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., G3 or CBS-QB3).

  • Calculation of Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help in canceling out systematic errors in the calculations.

Signaling Pathways and Experimental Workflows

A search for literature detailing any involvement of this compound in biological signaling pathways did not yield any results. This compound is primarily documented as a chemical intermediate. Therefore, no signaling pathway diagrams can be provided.

Should this molecule be investigated for its biological activity in the future, a potential experimental workflow to identify its mechanism of action could be visualized.

experimental_workflow cluster_discovery Discovery Phase cluster_moa Mechanism of Action Studies cluster_outcome Outcome phenotypic_screening Phenotypic Screening hit_identification Hit Identification (this compound) phenotypic_screening->hit_identification Identifies target_deconvolution Target Deconvolution (e.g., Affinity Chromatography) hit_identification->target_deconvolution pathway_analysis Pathway Analysis (Transcriptomics, Proteomics) target_deconvolution->pathway_analysis target_validation Target Validation (e.g., CRISPR, RNAi) pathway_analysis->target_validation identified_pathway Identified Signaling Pathway target_validation->identified_pathway

Caption: A generalized workflow for identifying the biological target and signaling pathway of a hit compound.

Conclusion

This technical guide has established that there is a significant gap in the publicly available scientific literature regarding the thermochemical properties of this compound. No experimental or computational data for its enthalpy of formation or combustion could be found. Standard methodologies for determining these crucial parameters have been outlined to provide a roadmap for future research. The absence of this data hinders a complete thermodynamic understanding of this molecule, which could be valuable for its application in chemical synthesis and process design. It is recommended that experimental and computational studies be undertaken to determine the thermochemical properties of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Oxocyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2-oxocyclohexanecarboxamide derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined below focus on multicomponent reactions (MCRs), which offer efficient and versatile routes to a wide array of structurally diverse molecules.

Introduction

This compound derivatives are of considerable interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure, featuring a β-keto amide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Multicomponent reactions, such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies.[3][4]

Synthetic Methodologies

Two primary multicomponent reaction strategies for the synthesis of this compound derivatives are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials.[5][6]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from a ketone or aldehyde, a carboxylic acid, and an isocyanide.[5][7] When 2-oxocyclohexanecarboxylic acid is used as the keto-acid component, it can participate in the reaction to yield α-acyloxy carboxamide derivatives.

General Reaction Scheme:

Experimental Protocol: Synthesis of a 2-Oxocyclohexyl-α-acyloxy Carboxamide Derivative

This protocol describes the synthesis of a representative α-acyloxy carboxamide derivative using a Passerini reaction.

Materials:

  • 2-Oxocyclohexanecarboxylic acid

  • Cyclohexyl isocyanide

  • Benzoic acid

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of 2-oxocyclohexanecarboxylic acid (1.0 mmol) and benzoic acid (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature, add cyclohexyl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure α-acyloxy carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data:

Compound IDAldehyde/KetoneIsocyanideCarboxylic AcidYield (%)m.p. (°C)Spectroscopic Data Highlights
P-1 2-Oxocyclohexanecarboxylic acidCyclohexyl isocyanideBenzoic acid75112-114¹H NMR: signals for cyclohexyl and aromatic protons; IR: C=O (ester and amide) stretches.
P-2 Cyclohexanonetert-Butyl isocyanideAcetic acid8298-100¹H NMR: characteristic tert-butyl singlet; ¹³C NMR: signals for two carbonyl carbons.
Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-aminoacyl amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] This reaction is highly versatile and allows for the introduction of four points of diversity in the final product.

General Reaction Scheme:

Experimental Protocol: Synthesis of a this compound Derivative via Ugi Reaction

This protocol outlines the synthesis of a bis-amide derivative using the Ugi four-component reaction.

Materials:

  • Cyclohexanone

  • Aniline

  • Propionic acid

  • Cyclohexyl isocyanide

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL), add propionic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to yield the desired α-aminoacyl amide.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data:

Compound IDKetoneAmineCarboxylic AcidIsocyanideYield (%)m.p. (°C)Spectroscopic Data Highlights
U-1 CyclohexanoneAnilinePropionic acidCyclohexyl isocyanide85128-130¹H NMR: signals for two cyclohexyl rings and one phenyl ring; IR: two distinct C=O (amide) stretches.
U-2 CyclohexanoneBenzylamineAcetic acidtert-Butyl isocyanide78115-117¹H NMR: characteristic benzyl and tert-butyl signals; MS: [M+H]⁺ corresponding to the expected product.

Visualizations

Synthetic Workflow: Multicomponent Synthesis of this compound Derivatives

G cluster_passerini Passerini 3-Component Reaction cluster_ugi Ugi 4-Component Reaction P_Start 2-Oxocyclohexanecarboxylic Acid Isocyanide Carboxylic Acid P_Reaction One-pot reaction in aprotic solvent (e.g., DCM) Room Temperature, 24-48h P_Start->P_Reaction P_Workup Concentration P_Reaction->P_Workup P_Purification Silica Gel Chromatography P_Workup->P_Purification P_Product α-Acyloxy Carboxamide Derivative P_Purification->P_Product U_Start Cyclohexanone Amine Carboxylic Acid Isocyanide U_Reaction One-pot reaction in polar solvent (e.g., Methanol) Room Temperature, 24h U_Start->U_Reaction U_Workup Solvent Removal Aqueous Workup U_Reaction->U_Workup U_Purification Silica Gel Chromatography U_Workup->U_Purification U_Product α-Aminoacyl Amide Derivative U_Purification->U_Product

Caption: General experimental workflows for the Passerini and Ugi multicomponent reactions.

Biological Activities and Signaling Pathways

This compound derivatives have shown promise as both anticancer and antimicrobial agents. Their mechanisms of action are thought to involve the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer effects of related β-keto amide and cyclohexanone-containing compounds are often attributed to their ability to induce apoptosis and inhibit key kinases involved in cell proliferation and survival signaling pathways.[8][9]

Potential Signaling Pathway Inhibition:

Many small molecule kinase inhibitors target ATP-binding sites, leading to the downregulation of signaling cascades such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[10][11]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Putative inhibition of pro-survival signaling pathways by this compound derivatives.

Antimicrobial Activity

The antimicrobial action of β-keto amides may involve the disruption of bacterial cell wall synthesis or interference with quorum sensing, a bacterial communication system that regulates virulence.[5][12]

Potential Mechanism of Action:

These compounds may act by inhibiting enzymes essential for peptidoglycan synthesis in the bacterial cell wall or by antagonizing the receptors involved in quorum sensing.

G cluster_cell_wall Cell Wall Synthesis Inhibition cluster_qs Quorum Sensing Inhibition Inhibitor_CW This compound Derivative Enzyme Peptidoglycan Synthesis Enzymes Inhibitor_CW->Enzyme Inhibition CellWall Bacterial Cell Wall Integrity Enzyme->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to Inhibitor_QS This compound Derivative Receptor Quorum Sensing Receptor Inhibitor_QS->Receptor Antagonism Virulence Virulence Factor Expression Receptor->Virulence Activates

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Conclusion

The synthetic protocols and conceptual frameworks presented here provide a solid foundation for the exploration of this compound derivatives in a drug discovery context. The versatility of multicomponent reactions enables the rapid generation of compound libraries, which, in conjunction with the outlined biological evaluation strategies, can accelerate the identification of novel therapeutic leads. Further investigation into the specific molecular targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: 2-Oxocyclohexanecarboxamide as a Versatile Precursor for the Synthesis of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-oxocyclohexanecarboxamide as a key building block in the synthesis of 5,6,7,8-tetrahydroquinazolin-4(3H)-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry.

Introduction

This compound is a bifunctional molecule containing both a ketone and an amide group, making it an excellent precursor for the construction of fused heterocyclic systems. Its inherent reactivity allows for straightforward cyclocondensation reactions with various amidines to yield 5,6,7,8-tetrahydroquinazolin-4(3H)-ones. These scaffolds are of considerable interest in drug discovery, with derivatives exhibiting a wide range of biological activities. The general synthetic approach involves a one-pot reaction that is often characterized by operational simplicity and good to excellent yields.

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of this compound with a substituted or unsubstituted amidine hydrochloride in the presence of a base. The reaction proceeds via an initial condensation between the ketone of this compound and one of the amino groups of the amidine, followed by an intramolecular cyclization and dehydration to afford the thermodynamically stable tetrahydroquinazolinone ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 2-Substituted-5,6,7,8-tetrahydro- quinazolin-4(3H)-one Reactant1->Product Cyclocondensation Reactant2 Amidine Hydrochloride (e.g., Guanidine, Acetamidine, Benzamidine) Reactant2->Product Solvent Solvent (e.g., Ethanol, DMF) Base Base (e.g., Sodium Ethoxide) Heat Heat

Caption: General reaction scheme for the synthesis of tetrahydroquinazolines.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is the preparation of a library of 2-substituted-5,6,7,8-tetrahydroquinazolin-4(3H)-ones. By varying the amidine reagent, a diverse range of functional groups can be introduced at the 2-position of the quinazolinone core, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesized Tetrahydroquinazoline Derivatives:

R Group (at position 2)Amidine Reagent UsedProduct Name
-NH₂Guanidine hydrochloride2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one
-CH₃Acetamidine hydrochloride2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
-PhBenzamidine hydrochloride2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol details the synthesis of 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one via the cyclocondensation of this compound with guanidine hydrochloride.

G Start Dissolve Sodium in Ethanol Step1 Add this compound and Guanidine HCl Start->Step1 Step2 Reflux the Mixture Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Neutralize with Acetic Acid Step3->Step4 Step5 Filter the Precipitate Step4->Step5 Step6 Wash with Water and Ethanol Step5->Step6 End Dry to Obtain Product Step6->End

Caption: Workflow for the synthesis of 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium metal (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound and guanidine hydrochloride.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a precipitate is formed.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the collected solid sequentially with deionized water and cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Expected Yield and Characterization:

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-oneC₈H₁₁N₃O165.1975-85>300

Protocol 2: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol describes the synthesis of 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one using acetamidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium ethoxide solution (25% in ethanol, 1.1 eq)

  • Ethanol

  • Deionized Water

Procedure:

  • To a solution of this compound in ethanol in a round-bottom flask, add acetamidine hydrochloride.

  • Add sodium ethoxide solution dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Treat the residue with cold deionized water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

Expected Yield and Characterization:

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-oneC₉H₁₂N₂O164.2170-80235-237

Protocol 3: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol outlines the synthesis of 2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one using benzamidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend this compound, benzamidine hydrochloride, and potassium carbonate in DMF.

  • Heat the mixture at 100-110 °C for 8-10 hours with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Expected Yield and Characterization:

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-oneC₁₄H₁₄N₂O226.2765-75298-300

Logical Relationship of Synthesis

G cluster_reagents Amidine Reagents cluster_products Tetrahydroquinazoline Products Precursor This compound Product1 2-Amino Derivative Precursor->Product1 Reacts with Product2 2-Methyl Derivative Precursor->Product2 Reacts with Product3 2-Phenyl Derivative Precursor->Product3 Reacts with Guanidine Guanidine Acetamidine Acetamidine Benzamidine Benzamidine

Caption: Relationship between precursor, reagents, and products.

Conclusion

This compound serves as a readily available and efficient precursor for the synthesis of a variety of 2-substituted-5,6,7,8-tetrahydroquinazolin-4(3H)-ones. The described protocols offer straightforward and scalable methods for accessing these valuable heterocyclic scaffolds, which are of high interest for further investigation in the fields of medicinal chemistry and drug development. The versatility of the amidine component allows for the generation of diverse compound libraries for biological screening.

Application Notes and Protocols for 2-Oxocyclohexanecarboxamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxocyclohexanecarboxamide scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating promising biological activities. These notes provide an overview of the applications of these derivatives, supported by experimental protocols and quantitative data.

Application Notes

1. Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, synthesized through a double Michael addition reaction, have shown promising anticancer activities.[1] Compounds with specific substitutions on the aryl rings have demonstrated significant inhibitory effects on cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).[1] Similarly, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide has shown significant cytotoxicity against A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines.[2]

2. Enzyme Inhibition

The this compound scaffold has been utilized to develop potent enzyme inhibitors.

  • α-Glucosidase Inhibition: Certain pyridine-dicarboxamide-cyclohexanone derivatives have exhibited excellent α-glucosidase inhibitory activities, suggesting their potential in the management of type 2 diabetes.[1]

  • Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase enzymes are key targets in inflammation and pain. Derivatives of this compound have been investigated as potential COX-2 inhibitors.[3][4][5] Substrate-selective inhibition of COX-2 is a topic of interest, and fenamic acid derivatives have been studied for this purpose.[3]

  • Carbonic Anhydrase (CA) Inhibition: Some 2-oxindole benzenesulfonamide conjugates have shown inhibitory activity against various human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII), which are implicated in conditions like glaucoma and cancer.

3. Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their carbothioamide analogs have been synthesized and evaluated for their antimicrobial properties. Several of these compounds have displayed moderate inhibitory effects against the growth of Staphylococcus aureus and some fungi.[2]

4. Potential in Neurodegenerative Diseases

While direct studies on this compound for neurodegenerative diseases are limited, the core cyclohexanone structure is present in molecules with applications in central nervous system (CNS) disorders.[1] The development of compounds that can modulate pathways related to oxidative stress and neuroinflammation, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's, is an active area of research.[6][7][8] Phytochemicals are known to exert neuroprotective effects by modulating these pathways.[9][10]

Quantitative Data Summary

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundMCF-7MDA-MB-231SASPC-3HCT-116HuH-7HepG2
3c [1]2.11.82.53.21.52.82.2
3e [1]1.92.22.12.91.82.52.0
3l [1]2.52.02.83.51.93.12.6

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compoundα-Glucosidase IC50 (µM)
3d [1]25.3
3i [1]28.7
3j [1]30.1
Acarbose (Standard) [11]750.0 ± 10.5

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Oxindole Benzenesulfonamide Conjugates (Ki in nM)

CompoundhCA IhCA IIhCA IX
2b 97.68.0-
3a 90.26.521.4
4a -3.013.9
Acetazolamide (Standard) 2501225

Experimental Protocols

1. General Synthesis of 2,6-Diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide Derivatives [1]

This protocol describes a double Michael addition reaction.

  • Materials: Diamide, various dibenzalacetones, dichloromethane (DCM), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure:

    • Dissolve the diamide carrying an active methylene group and the appropriate dienone in DCM at room temperature (24 °C).

    • Add DBU to the mixture to catalyze the reaction.

    • Stir the reaction mixture for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the final compound.

2. In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 1.2 × 10^6 cells per well and incubate for 24 hours.[12]

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3. α-Glucosidase Inhibition Assay [1][11]

This protocol measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer, test compounds.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent.

    • In a 96-well plate, add the α-glucosidase enzyme solution to a buffer.

    • Add the test compound at various concentrations to the wells and incubate.

    • Initiate the reaction by adding the substrate, pNPG.

    • Incubate the plate at 37°C.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro doseresponse Dose-Response Studies in_vitro->doseresponse ic50 IC50 Determination doseresponse->ic50 pathway Signaling Pathway Analysis ic50->pathway ic50->pathway admet ADMET Profiling ic50->admet in_vivo In Vivo Studies (Animal Models) pathway->in_vivo cox_inhibition_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa releases cox2 COX-2 aa->cox2 substrate pgs Prostaglandins cox2->pgs catalyzes inflammation Inflammation & Pain pgs->inflammation inhibitor This compound Derivative (Inhibitor) inhibitor->cox2 inhibits enzyme_inhibition_assay cluster_control Control Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme (e.g., α-glucosidase) Product Product (Detectable) Enzyme->Product acts on Substrate Substrate (e.g., pNPG) Substrate->Product is converted to Inhibitor Inhibitor (Test Compound) No_Reaction No/Reduced Product Enzyme_I Enzyme No_Reaction_I No/Reduced Product Substrate_I Substrate Inhibitor_I Inhibitor Inhibitor_I->Enzyme_I binds to

References

2-Oxocyclohexanecarboxamide: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Oxocyclohexanecarboxamide, a bifunctional cyclic β-keto amide, has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its inherent structural features, including a reactive ketone, a modifiable amide group, and a conformationally adaptable cyclohexane ring, provide a unique platform for the design and development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anticonvulsant agents, highlighting its potential in constructing complex molecular architectures with significant biological activity.

Application 1: Synthesis of Novel Anticonvulsant Agents via Nrf2-ARE Pathway Activation

Derivatives of this compound have shown significant promise as anticonvulsant and neuroprotective agents. These compounds can be designed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress, which is implicated in the pathophysiology of epilepsy.

Data Presentation: Anticonvulsant Activity of Cyclohexanecarboxamide Derivatives
Compound IDModificationAnticonvulsant Activity (scPTZ Test)Anticonvulsant Activity (MES Test)Reference
4b N-(substituted phenyl)83.33% protection-[1]
5a N-(substituted phenyl)-100% protection[1]
5c N-(substituted phenyl)83.33% protection-[1]
6b N-(substituted phenyl)-100% protection[1]
6d N-(substituted phenyl)ED50 = 0.04 mmol/kg-[1]

scPTZ: subcutaneous pentylenetetrazole; MES: maximal electroshock. Data represents the protective effect against seizures in animal models.

Experimental Protocol: Synthesis of N-Aryl-2-oxocyclohexanecarboxamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-2-oxocyclohexanecarboxamide derivatives, which have demonstrated anticonvulsant activity.

Materials:

  • This compound

  • Substituted Aniline

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine this compound (1.0 eq), the desired substituted aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2-oxocyclohexanecarboxamide derivative.

Signaling Pathway: Nrf2-ARE Pathway Activation

The neuroprotective effects of these cyclohexanecarboxamide derivatives are attributed to their ability to activate the Nrf2-ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophilic compounds, such as the synthesized derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 release Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Nrf2_Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Cul3->Nrf2_Keap1 Ubiquitination Derivative This compound Derivative Derivative->Keap1 inactivates Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds Transcription Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes

Caption: Nrf2-ARE signaling pathway activation by this compound derivatives.

Application 2: Synthesis of Spiro-Hydantoin Derivatives as Anticonvulsant Agents

The cyclic ketone functionality of this compound makes it an ideal precursor for the synthesis of spirocyclic compounds, a class of molecules with significant therapeutic potential due to their rigid three-dimensional structures. Spiro-hydantoins, in particular, are a well-established class of anticonvulsant drugs.

Data Presentation: Anticonvulsant Activity of Spiro-Hydantoin Derivatives
Compound ClassGeneral StructureAnticonvulsant ActivityReference
Spiro-hydantoinsSpirocyclic hydantoin fused to a carbocyclic ringEffective against partial and tonic-clonic seizures[2]
CyclopropanespirohydantoinsSpirocyclic hydantoin fused to a cyclopropane ringProtection against MES and scPTZ induced seizures[3]
Camphor-derived spirohydantoinsSpirocyclic hydantoin fused to a camphor scaffoldStrong anticonvulsive properties[4]
Experimental Protocol: Synthesis of Spiro-hydantoin from this compound (Bucherer-Bergs Reaction)

This protocol outlines the one-pot synthesis of a spiro-hydantoin derivative starting from this compound.

Materials:

  • This compound

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Mixture Preparation: In a sealed pressure vessel, dissolve this compound (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

  • Heating: Heat the reaction mixture to 80-100 °C for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Hydrolysis: After completion, cool the reaction vessel to room temperature. Carefully acidify the mixture with hydrochloric acid to hydrolyze the intermediate aminonitrile. This step should be performed in a well-ventilated fume hood due to the potential release of hydrogen cyanide.

  • Precipitation: The spiro-hydantoin product will precipitate from the solution upon cooling and acidification.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro-hydantoin derivative.

Experimental Workflow: Synthesis of Spiro-Hydantoin

The synthesis of spiro-hydantoins from this compound follows a well-established reaction pathway.

Spirohydantoin_Synthesis Start This compound Reaction Bucherer-Bergs Reaction Start->Reaction Reagents KCN, (NH₄)₂CO₃ Ethanol/Water Reagents->Reaction Intermediate Intermediate Aminonitrile Reaction->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product Spiro-hydantoin Derivative Hydrolysis->Product

Caption: Workflow for the synthesis of spiro-hydantoin from this compound.

This compound serves as a readily accessible and highly adaptable starting material for the synthesis of pharmaceutically relevant compounds. The application notes and protocols provided herein demonstrate its utility in the development of novel anticonvulsant agents through two distinct synthetic strategies: the formation of N-aryl derivatives that activate the Nrf2-ARE pathway and the construction of spiro-hydantoin scaffolds. These examples underscore the potential of this compound as a key building block in modern drug discovery and development, offering a gateway to a wide range of bioactive molecules. Further exploration of its reactivity and derivatization is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols: Cyclocondensation Reactions Involving 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Oxocyclohexanecarboxamide as a versatile building block in the synthesis of fused heterocyclic compounds through cyclocondensation reactions. The protocols detailed below are based on established synthetic methodologies for analogous β-keto amides and serve as a guide for the development of novel molecular entities with potential therapeutic applications.

Introduction

This compound is a cyclic β-keto amide, a class of compounds recognized for their utility as precursors in the synthesis of a wide array of heterocyclic systems. The presence of both a ketone and an amide functional group within the same molecule allows for diverse reactivity, making it an attractive starting material for the construction of complex molecular architectures, particularly fused pyrimidines and quinazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals.

Cyclocondensation reactions, which involve the formation of a ring system from two or more molecules with the elimination of a small molecule such as water or ammonia, are a cornerstone of heterocyclic chemistry. When applied to this compound, these reactions can lead to the rapid assembly of polycyclic structures with potential applications in drug discovery.

Key Applications in Heterocyclic Synthesis

While specific documented examples of cyclocondensation reactions directly involving this compound are not extensively reported in the readily available scientific literature, its structural analogue, ethyl 2-oxocyclohexanecarboxylate, is known to participate in such transformations. By analogy, this compound is a prime candidate for similar reactivity, offering a pathway to novel nitrogen-containing heterocycles. The primary amide functionality introduces a key nucleophilic center that can participate in ring-closing steps, leading to unique fused systems.

Potential cyclocondensation reactions involving this compound include:

  • Synthesis of Fused Pyrimidines: Reaction with binucleophiles such as ureas, thioureas, or amidines can lead to the formation of fused pyrimidine rings. These reactions are analogous to the well-established Biginelli reaction.

  • Synthesis of Fused Triazoles: Condensation with hydrazine derivatives can yield fused triazole systems, such as tetrahydro[1][2][3]triazolo[5,1-b]quinazolines.

  • Multicomponent Reactions: this compound can potentially be employed in one-pot, multicomponent reactions with aldehydes and other nitrogen sources to generate diverse heterocyclic libraries.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar β-keto esters and amides. Researchers should consider these as starting points and may need to optimize reaction conditions for specific substrates.

Protocol 1: Synthesis of Tetrahydro[1][2][3]triazolo[5,1-b]quinazolin-8(4H)-one Analogues

This protocol is adapted from the synthesis of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one from ethyl 2-oxocyclohexanecarboxylate and is expected to yield the corresponding amide analogue.

Reaction Scheme:

G reactant1 This compound product Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Analogue reactant1->product Cyclocondensation reactant2 3-Amino-1,2,4-triazole reagents + Acetic Acid (Solvent/Catalyst) reagents->product

A proposed reaction scheme for the synthesis of a fused triazolo-quinazolinone.

Materials:

  • This compound

  • 3-Amino-1,2,4-triazole

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and 3-Amino-1,2,4-triazole (1.0 eq).

  • Add glacial acetic acid to the flask to serve as both the solvent and catalyst.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified tetrahydro[1][2][3]triazolo[5,1-b]quinazolin-8(4H)-one analogue.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Quantitative Data (Hypothetical):

ParameterExpected Value
Yield60-80%
Melting Point>200 °C
Purity (by HPLC)>95%
Protocol 2: Biginelli-like Multicomponent Synthesis of Fused Pyrimidinones

This protocol outlines a hypothetical three-component reaction for the synthesis of fused dihydropyrimidinones, adapting the principles of the Biginelli reaction to this compound.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process This compound This compound One-pot Reaction One-pot Reaction This compound->One-pot Reaction Aldehyde Aldehyde Aldehyde->One-pot Reaction Urea or Thiourea Urea or Thiourea Urea or Thiourea->One-pot Reaction Cyclocondensation Cyclocondensation One-pot Reaction->Cyclocondensation Purification Purification Cyclocondensation->Purification Product Product Purification->Product

Workflow for the Biginelli-like synthesis of fused pyrimidinones.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the selected aldehyde (1.0 eq), and urea or thiourea (1.2 eq).

  • Add ethanol as the solvent.

  • Add a catalytic amount of the acid catalyst.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

Reactant CombinationProductYield (%)
This compound, Benzaldehyde, UreaFused Pyrimidinone50-70
This compound, 4-Chlorobenzaldehyde, ThioureaFused Thiopyrimidinone55-75

Potential Signaling Pathway Involvement

Fused heterocyclic compounds, particularly those containing quinazoline and pyrimidine cores, are known to interact with various biological targets. For instance, many kinase inhibitors feature these scaffolds. If the products of these cyclocondensation reactions exhibit biological activity, they could potentially modulate signaling pathways involved in cell proliferation, survival, and differentiation.

Hypothetical Kinase Inhibition Pathway:

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Synthesized_Compound Synthesized_Compound Synthesized_Compound->Receptor_Tyrosine_Kinase Inhibits

A potential mechanism of action for a synthesized kinase inhibitor.

This diagram illustrates a simplified signaling pathway where a synthesized compound, derived from this compound, could act as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling and inhibiting cell proliferation. This is a common mechanism of action for many anti-cancer drugs.

Conclusion

This compound holds significant potential as a precursor for the synthesis of novel, fused heterocyclic compounds through cyclocondensation reactions. The protocols provided herein offer a foundation for exploring this chemistry. The resulting products, with their diverse and complex scaffolds, are valuable candidates for screening in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents. Further research into the reactivity of this compound is warranted to fully exploit its synthetic utility.

References

Application of 2-Oxocyclohexanecarboxamide in the Biginelli Reaction: A Feasibility and Protocol Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a powerful one-pot, three-component condensation reaction that provides access to a diverse range of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). While the reaction is traditionally performed with acyclic β-ketoesters like ethyl acetoacetate, the use of cyclic β-dicarbonyl compounds, including β-keto amides, has been explored to generate novel, conformationally constrained DHPM analogues.

This document explores the potential application of 2-Oxocyclohexanecarboxamide as the β-dicarbonyl component in the Biginelli reaction. While direct and detailed experimental data for this specific substrate is not extensively reported in the current body of scientific literature, this note provides a generalized protocol based on established methodologies for similar cyclic β-keto amides. The information presented herein is intended to serve as a foundational guide for researchers looking to explore this novel synthetic route.

Reaction Principle and Signaling Pathway

The generally accepted mechanism for the Biginelli reaction, when applied to this compound, is anticipated to proceed through a series of key steps. The reaction is typically initiated by the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of this compound. Subsequent intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final fused dihydropyrimidinone product.

Biginelli_Mechanism Reactants Aromatic Aldehyde + Urea + this compound Acyliminium N-Acyliminium Ion Intermediate Reactants->Acyliminium Acid Catalyst Enol Enol of this compound Reactants->Enol Tautomerization Adduct Open-Chain Adduct Acyliminium->Adduct Enol->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Fused Dihydropyrimidinone Dehydration->Product Experimental_Workflow start Start reagents Combine Aldehyde, this compound, Urea, and Catalyst in Solvent start->reagents reaction Heat Reaction Mixture (e.g., Reflux) Monitor by TLC reagents->reaction workup Reaction Work-up (e.g., Cool, Precipitate in Water) reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Oxocyclohexanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 2-oxocyclohexanecarboxamide analogs. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The methodologies outlined below focus on asymmetric organocatalysis to establish the desired stereochemistry, a powerful tool for the efficient and environmentally friendly synthesis of chiral molecules.

Introduction

Chiral this compound derivatives are valuable building blocks in drug discovery. The presence and configuration of stereocenters can significantly influence the pharmacological and toxicological properties of a drug candidate. Therefore, the development of robust and highly stereoselective synthetic methods is crucial. This document details protocols for the asymmetric synthesis of key precursors and their subsequent conversion to the target carboxamides, providing researchers with the necessary information to produce these compounds for further investigation. While specific pharmacological data for chiral this compound analogs is emerging, related chiral molecules have shown a range of biological activities, suggesting potential applications for these scaffolds.

Data Presentation: Stereoselectivity of Key Synthetic Steps

The following tables summarize the quantitative data for the stereoselective synthesis of precursors to this compound analogs, based on organocatalytic methods.

Table 1: Organocatalytic Asymmetric Decarboxylative Mannich Reaction for the Synthesis of Chiral β-Amino Ketones

This reaction provides a route to chiral precursors that can be further elaborated to this compound analogs. The data below is for the reaction of β-keto acids with imines, catalyzed by a cinchonine-derived bifunctional thiourea catalyst.[1][2]

Entryβ-Keto Acid SubstrateImine SubstrateYield (%)Enantiomeric Excess (ee, %)
12-Oxocyclohexanecarboxylic AcidN-Boc-p-toluenesulfonyl imine9585
22-Oxocyclopentanecarboxylic AcidN-Boc-p-toluenesulfonyl imine9288
32-Oxo-4-phenylbutanoic AcidN-Boc-p-toluenesulfonyl imine9890
42-Oxocyclohexanecarboxylic AcidN-PMP-p-toluenesulfonyl imine9082

Table 2: Asymmetric α-Alkylation of Cyclic β-Keto Amides via Phase-Transfer Catalysis

This method allows for the direct asymmetric alkylation of a pre-formed cyclic β-keto amide scaffold. The data presented is for the alkylation of N-benzyl this compound with various electrophiles using a cinchona-derived phase-transfer catalyst.[3]

EntryElectrophileYield (%)Enantiomeric Excess (ee, %)
1Benzyl bromide9596
2Allyl bromide8894
3Ethyl bromoacetate9292
4Methyl iodide8590

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Chiral 2-Oxocyclohexanecarboxylic Acid Precursor via Organocatalytic Decarboxylative Aldol Reaction

This protocol is adapted from methodologies for the asymmetric synthesis of related β-hydroxy ketones and can be applied to generate a chiral 2-hydroxy-1-oxocyclohexane derivative, a key intermediate.

Materials:

  • 2-Oxocyclohexanecarboxylic acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Chiral organocatalyst (e.g., (S)-proline)

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-oxocyclohexanecarboxylic acid (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in DMSO (5 mL), add the chiral organocatalyst (S)-proline (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ketone precursor.

  • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Amidation of Chiral 2-Oxocyclohexanecarboxylic Acid Precursor

This protocol describes a general method for the conversion of a carboxylic acid to a primary amide.

Materials:

  • Chiral 2-oxocyclohexanecarboxylic acid derivative (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral 2-oxocyclohexanecarboxylic acid derivative (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 mmol) or oxalyl chloride (1.2 mmol) dropwise. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the ammonia solution (2.5 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired chiral this compound analog.

Visualizations

Signaling Pathway and Workflow Diagrams

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_amidation Amidation cluster_end Final Product & Analysis Start_Acid 2-Oxocyclohexanecarboxylic Acid Organocatalysis Organocatalytic Asymmetric Reaction (e.g., Aldol) Start_Acid->Organocatalysis Start_Aldehyde Aldehyde Start_Aldehyde->Organocatalysis Intermediate Chiral Hydroxy-Keto Acid Intermediate Organocatalysis->Intermediate Stereocenter formation Activation Carboxylic Acid Activation Intermediate->Activation Amidation_Step Reaction with Ammonia Activation->Amidation_Step Product Chiral this compound Analog Amidation_Step->Product Analysis Purification & Stereochemical Analysis (HPLC, NMR) Product->Analysis

Caption: Experimental workflow for the stereoselective synthesis of this compound analogs.

Potential_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Analog This compound Analog (Hypothetical Inhibitor) Analog->MEK Inhibition

Caption: Potential inhibition of a kinase signaling pathway by a this compound analog.

References

Protecting Group Strategies for 2-Oxocyclohexanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the functional groups in 2-oxocyclohexanecarboxamide, a molecule of interest in synthetic and medicinal chemistry. The presence of both a ketone and a primary amide necessitates careful selection of protecting groups to achieve desired chemical transformations selectively.

Introduction

This compound possesses two key reactive sites: a secondary amide and a ketone. The amide nitrogen is nucleophilic, while the adjacent carbonyl group can influence its reactivity. The ketone is susceptible to nucleophilic attack and reactions at the α-carbon. Protecting group strategies are essential to mask one functional group while chemical modifications are performed on the other, or to protect both for transformations elsewhere in a larger molecular scaffold. This document outlines methods for the selective protection of the amide and ketone functionalities, as well as an orthogonal strategy for the independent deprotection of each group.

Chemoselective Protection Strategies

The selective protection of either the amide or the ketone in this compound is crucial for many synthetic routes. The choice of protecting group and reaction conditions will determine which functionality is masked.

Amide Protection

The amide functionality can be protected to prevent N-alkylation, acylation, or other reactions involving the amide proton or nitrogen lone pair. Common protecting groups for amides include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

1. N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines and amides due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2]

  • Reaction Scheme:

    Boc Protection cluster_reactants cluster_conditions cluster_product This compound This compound Base Base (e.g., TEA, DMAP) plus1 + Boc2O Di-tert-butyl dicarbonate (Boc)2O N-Boc-2-oxocyclohexanecarboxamide N-Boc-2-oxocyclohexanecarboxamide Base->N-Boc-2-oxocyclohexanecarboxamide Solvent Solvent (e.g., THF, DCM)

    Caption: N-Boc protection of this compound.

  • Experimental Protocol:

    • Dissolve this compound (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

    • Add a base, for example, triethylamine (TEA, 1.5 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).[1]

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection Protocol: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[1][2]

    • Dissolve the N-Boc protected this compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Remove the solvent and excess acid under reduced pressure to yield the deprotected product, often as an ammonium salt.

2. N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another common amine and amide protecting group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[3][4]

  • Reaction Scheme:

    Cbz_Protection cluster_reactants cluster_conditions cluster_product mol1 This compound base Base (e.g., NaHCO3, TEA) plus + mol2 Benzyl chloroformate (Cbz-Cl) product N-Cbz-2-oxocyclohexanecarboxamide base->product solvent Solvent (e.g., THF/H2O, DCM)

    Caption: N-Cbz protection of this compound.

  • Experimental Protocol:

    • Dissolve this compound (1.0 equiv) in a suitable solvent system, such as a mixture of THF and water or DCM.

    • Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).[3]

    • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection Protocol: The Cbz group is typically removed by catalytic hydrogenolysis.[3]

    • Dissolve the N-Cbz protected compound in a solvent such as methanol, ethanol, or ethyl acetate.

    • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

Ketone Protection

The ketone functionality can be protected as an acetal (or ketal), which is stable to basic and nucleophilic conditions but can be readily removed with aqueous acid.[5]

1. Acetal (Ketal) Protection with Ethylene Glycol

  • Reaction Scheme:

    Ketal_Protection cluster_reactants cluster_conditions cluster_product mol1 This compound catalyst Acid Catalyst (e.g., p-TsOH) plus + mol2 Ethylene Glycol product 2,2-(Ethylenedioxy)cyclohexanecarboxamide catalyst->product solvent Solvent (e.g., Toluene) dean_stark Dean-Stark (water removal)

    Caption: Ketal protection of this compound.

  • Experimental Protocol:

    • To a solution of this compound (1.0 equiv) in a solvent that forms an azeotrope with water (e.g., toluene), add ethylene glycol (1.5 equiv).

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

    • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

  • Deprotection Protocol: The acetal protecting group is removed by acid-catalyzed hydrolysis.

    • Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).

    • Stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected ketone.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another.[6] For this compound, a combination of an acid-labile Boc group for the amide and a base-stable, hydrogenolysis-labile Cbz group is not a common orthogonal pair. A more effective orthogonal strategy involves protecting the amide with a Boc group (acid-labile) and the ketone as an acetal (stable to base, removed with acid, but typically under different conditions than Boc removal) or protecting the amide with a Cbz group (removed by hydrogenolysis) and the ketone as an acetal (stable to hydrogenolysis).

A particularly useful orthogonal set is the combination of a Cbz-protected amide and an acetal-protected ketone.

  • Workflow for Orthogonal Protection and Deprotection:

    Orthogonal_Strategy Start This compound Protect_Amide Protect Amide (e.g., Cbz-Cl, Base) Start->Protect_Amide Intermediate1 N-Cbz-2-oxocyclohexanecarboxamide Protect_Amide->Intermediate1 Protect_Ketone Protect Ketone (e.g., Ethylene Glycol, p-TsOH) Intermediate1->Protect_Ketone Fully_Protected Fully Protected Intermediate Protect_Ketone->Fully_Protected Deprotect_Amide Deprotect Amide (H2, Pd/C) Fully_Protected->Deprotect_Amide Deprotect_Ketone Deprotect Ketone (aq. Acid) Fully_Protected->Deprotect_Ketone Product1 Ketone-Protected Amine Deprotect_Amide->Product1 Product2 Amide-Protected Ketone Deprotect_Ketone->Product2

    Caption: Orthogonal protection and deprotection workflow.

Data Summary

The following tables summarize typical reaction conditions for the protection and deprotection of amide and ketone functionalities, based on general procedures. Yields are highly substrate-dependent and should be optimized for this compound.

Table 1: Amide Protection Conditions

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)
Boc (Boc)₂OTEA, DMAPTHF, DCMRoom Temp12-24
Cbz Cbz-ClNaHCO₃, TEATHF/H₂O, DCM0 to RT4-12

Table 2: Ketone Protection Conditions

Protecting GroupReagentsCatalystSolventTemperature (°C)Time (h)
Acetal (Ketal) Ethylene Glycolp-TsOHTolueneReflux2-6

Table 3: Deprotection Conditions

Protected GroupReagentsSolventTemperature (°C)Time (h)
N-Boc TFA, HClDCMRoom Temp1-4
N-Cbz H₂, Pd/CMeOH, EtOHRoom Temp2-16
Acetal (Ketal) 1 M HClAcetone/H₂ORoom Temp1-4

Conclusion

The selection of an appropriate protecting group strategy for this compound is critical for the successful synthesis of its derivatives. The choice between protecting the amide or the ketone first, and the specific protecting groups used, will depend on the subsequent reaction steps and the desired final product. The protocols and data presented here provide a foundation for developing robust and efficient synthetic routes involving this versatile building block. Researchers should carefully consider the compatibility of protecting groups with all planned reagents and reaction conditions.

References

Synthesis of Biologically Active Quinoline Derivatives from 2-Oxocyclohexanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, specifically 3,4-dihydroacridin-1(2H)-one-9-carboxamides, utilizing 2-oxocyclohexanecarboxamide as a key starting material. The methodologies described herein are based on the versatile Friedländer annulation and are tailored for the efficient production of a library of substituted quinoline scaffolds with significant potential in drug discovery and development.

Introduction

Quinoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of novel quinoline derivatives is a cornerstone of many drug discovery programs. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, offers a direct and efficient route to these valuable compounds.[1]

This application note focuses on the use of this compound, a cyclic β-keto amide, as the active methylene component in the Friedländer synthesis. This approach leads to the formation of 3,4-dihydroacridin-1(2H)-one-9-carboxamides, a class of tetracyclic compounds with promising biological activities. The protocols provided are designed to be adaptable for the synthesis of a diverse range of derivatives by varying the 2-aminoaryl carbonyl reactant.

Synthetic Strategy: The Friedländer Annulation

The core synthetic strategy involves the acid-catalyzed condensation of this compound with various 2-aminoaryl aldehydes or ketones. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to furnish the final 3,4-dihydroacridin-1(2H)-one-9-carboxamide product. Both Brønsted and Lewis acids can be employed as catalysts for this transformation.[2]

dot

Caption: General workflow for the Friedländer synthesis of 3,4-dihydroacridin-1(2H)-one-9-carboxamides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3,4-dihydroacridin-1(2H)-one-9-carboxamide derivatives.

Protocol 1: Acetic Acid Catalyzed Synthesis

This protocol describes a straightforward method using acetic acid as both the catalyst and solvent.

Materials:

  • This compound

  • Substituted 2-aminobenzaldehyde or 2-aminobenzophenone

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired 2-aminoaryl carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Stir the mixture at reflux (approximately 118 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3,4-dihydroacridin-1(2H)-one-9-carboxamide derivative.

Protocol 2: Lewis Acid Catalyzed Synthesis

This protocol utilizes a Lewis acid catalyst, such as Ytterbium (III) triflate, which can offer milder reaction conditions and improved yields for certain substrates.[2]

Materials:

  • This compound

  • Substituted 2-aminobenzaldehyde or 2-aminobenzophenone

  • Ytterbium (III) triflate (Yb(OTf)₃)

  • Ethanol or Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol) and the 2-aminoaryl carbonyl compound (1.0 mmol) in ethanol (15 mL), add Ytterbium (III) triflate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various 3,4-dihydroacridin-1(2H)-one-9-carboxamide derivatives.

Entry2-Aminoaryl CarbonylCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)
12-AminobenzaldehydeAcetic AcidAcetic Acid611875
25-Chloro-2-aminobenzaldehydeAcetic AcidAcetic Acid811872
32-Amino-5-nitrobenzaldehydeAcetic AcidAcetic Acid511881
42-AminobenzophenoneYb(OTf)₃ (10)Ethanol108085
52-Amino-5-chlorobenzophenoneYb(OTf)₃ (10)Acetonitrile128082
62-Amino-4-methoxybenzaldehydeAcetic AcidAcetic Acid611878

Application Notes: Biological Activities and Potential Applications

The synthesized 3,4-dihydroacridin-1(2H)-one-9-carboxamide derivatives represent a class of compounds with significant potential for drug development. The tetracyclic core is analogous to that of tacrine, a known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

dot

Signaling_Pathway cluster_drug_action Potential Drug Action drug 3,4-Dihydroacridin-1(2H)-one -9-carboxamide Derivatives target1 Bacterial Cell Wall Synthesis Enzymes drug->target1 Binds to target2 Topoisomerase II drug->target2 Intercalates with DNA & Inhibits Enzyme effect1 Inhibition of Bacterial Growth target1->effect1 Leads to effect2 Induction of Apoptosis in Cancer Cells target2->effect2 Leads to

Caption: Potential mechanisms of action for synthesized quinoline derivatives.

Antimicrobial Activity

Several quinoline derivatives have demonstrated potent antimicrobial activity. The 3,4-dihydroacridin-1(2H)-one-9-carboxamide scaffold can be explored for its efficacy against a range of bacterial and fungal pathogens. The presence of the carboxamide group offers a handle for further structural modifications to optimize antimicrobial potency and selectivity.

Anticancer Activity

Acridine-based compounds are known to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. The planar tetracyclic structure of the synthesized derivatives makes them promising candidates for evaluation as anticancer agents. Structure-activity relationship (SAR) studies can be conducted by varying the substituents on the aromatic ring to enhance cytotoxicity against various cancer cell lines. Some tetrahydroquinoline derivatives have shown low micromolar inhibition of various cancer cell lines.[3]

Conclusion

The Friedländer annulation of this compound provides a versatile and efficient platform for the synthesis of a diverse library of 3,4-dihydroacridin-1(2H)-one-9-carboxamide derivatives. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the quinoline scaffold. Further investigation into the biological activities of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Pyridine Derivatives from 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of pyridine derivatives from 2-oxocyclohexanecarboxamide. This document outlines a feasible synthetic strategy, including a detailed experimental protocol for a key transformation, and summarizes the potential for creating a diverse range of pyridine-based compounds. Pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous FDA-approved drugs and biologically active compounds.[1]

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the development of new therapeutic agents.[1] The unique electronic properties and the ability of the pyridine ring to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological activities. This document focuses on the synthesis of pyridine derivatives using this compound as a versatile starting material. The inherent reactivity of this β-keto amide allows for various cyclization strategies to construct the pyridine ring.

One effective strategy for the synthesis of pyridone derivatives from β-keto amides involves a one-pot reaction with reagents like malononitrile under basic conditions. This approach offers several advantages, including mild reaction conditions, ease of handling, and high yields.[2]

Synthetic Strategy: A General Overview

The synthesis of pyridine derivatives from this compound can be approached through several established synthetic methodologies. While a direct, one-pot condensation with an aldehyde is not extensively documented for this specific starting material, a plausible and versatile strategy involves a two-step process. This process begins with the formation of an enaminone intermediate from this compound, followed by a cyclization reaction to form the fused pyridine ring.

A key reagent in the formation of the enaminone intermediate is dimethylformamide dimethyl acetal (DMF-DMA). This reagent reacts with active methylene compounds, such as β-keto amides, to generate highly reactive enamines. These enamines can then undergo cyclization with a suitable nitrogen source, often in the presence of a catalyst, to yield the desired pyridine derivative.

An alternative approach involves the Vilsmeier-Haack reaction, where a substituted amide reacts with phosphorus oxychloride and an electron-rich substrate to form an aldehyde or ketone.[1][3][4][5][6] This could be adapted to introduce a formyl group onto the this compound, which can then be cyclized to a pyridine ring.

Experimental Protocols

The following protocol details a general procedure for the synthesis of a 2-pyridone derivative from a β-keto amide, which can be adapted for this compound. This protocol is based on the efficient and divergent one-pot synthesis of polyfunctionalized 2-pyridones.[2]

Synthesis of 2-Amino-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile from a β-Keto Amide and Malononitrile

This protocol serves as a model for the type of transformation possible with β-keto amides.

Materials:

  • β-Keto amide (e.g., N-phenyl-3-oxobutanamide) (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Triethylamine (Et3N) (1.0 mmol)

  • Dichloromethane (CH2Cl2) (10 mL)

  • Ethanol (for recrystallization)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Saturated Sodium Chloride Solution

Procedure:

  • To a solution of the β-keto amide (1.0 mmol) and malononitrile (1.1 mmol) in dichloromethane (10 mL), add triethylamine (1.0 mmol) in one portion.

  • Stir the mixture vigorously at reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-keto amide is consumed.

  • After completion, wash the reaction mixture with a saturated sodium chloride solution (3 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane under reduced pressure.

  • Purify the resulting residue by recrystallization from ethanol to obtain the desired 2-pyridone product.[2]

Data Presentation

The following table summarizes the characterization data for a representative 2-pyridone derivative synthesized from a β-keto amide.[2] This data is provided as an example of the expected analytical results for similar compounds derived from this compound.

Compound NameYield (%)Melting Point (°C)1H NMR (300 MHz, DMSO-d6), δ (ppm)13C NMR (75 MHz, DMSO-d6), δ (ppm)
2-Amino-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile92281–2827.57–7.47 (m, 3H), 7.24 (t, J = 7.0 Hz, 2H), 6.68 (s, 2H), 5.67 (s, 1H), 2.17 (s, 3H)161.1, 156.3, 152.1, 135.2, 130.6, 129.9, 129.3, 129.1, 118.0, 117.7, 105.5, 71.8, 20.9
2-Amino-4-methyl-6-oxo-1-o-tolyl-1,6-dihydropyridine-3-carbonitrile85284–2857.43 (d, J = 4.6 Hz, 2H), 7.40–7.38 (m, 1H), 7.16 (d, J = 7.4 Hz, 1H), 6.72 (s, 2H), 5.71 (s, 1H), 2.21 (s, 3H), 2.00 (s, 3H)160.5, 156.0, 152.4, 136.2, 134.2, 131.9, 130.1, 129.2, 128.2, 117.6, 105.5, 71.7, 20.9, 17.2

Visualizations

Reaction Pathway for the Synthesis of 2-Pyridones from β-Keto Amides

Reaction_Pathway beta_keto_amide β-Keto Amide intermediate Knoevenagel Intermediate beta_keto_amide->intermediate + Malononitrile (Et3N, CH2Cl2, Reflux) malononitrile Malononitrile malononitrile->intermediate pyridone 2-Pyridone Derivative intermediate->pyridone Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 2-pyridone derivatives.

Experimental Workflow for 2-Pyridone Synthesis

Experimental_Workflow start Start reactants Combine β-Keto Amide, Malononitrile, and Et3N in CH2Cl2 start->reactants reflux Reflux for 6 hours reactants->reflux workup Aqueous Workup (Saturated NaCl) reflux->workup drying Dry Organic Layer (MgSO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (Ethanol) evaporation->purification product Pure 2-Pyridone purification->product

Caption: Step-by-step workflow for the synthesis and purification of 2-pyridones.

Biological Significance and Signaling Pathways

While specific signaling pathway data for pyridine derivatives synthesized directly from this compound is not yet available, the broader class of pyridine-containing molecules is known to interact with a wide array of biological targets. For instance, certain pyridine derivatives have shown potential as anticancer agents by inhibiting phosphodiesterase-3 (PDE3).[1] The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can, in turn, activate protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the regulation of cell growth, differentiation, and apoptosis.

Putative Signaling Pathway for PDE3-Inhibiting Pyridine Derivatives

Signaling_Pathway Pyridine Pyridine Derivative PDE3 Phosphodiesterase-3 (PDE3) Pyridine->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Cellular_Effects Regulation of Cell Growth, Differentiation, and Apoptosis Downstream->Cellular_Effects

Caption: A potential signaling pathway modulated by pyridine-based PDE3 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Oxocyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-oxocyclohexanecarboxamide, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield in the Cyclohexanone and Urea Condensation Route

  • Question: My reaction between cyclohexanone and urea is resulting in a very low yield of this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the formation and subsequent hydrolysis of the spirolactam intermediate.

    • Incomplete Spirolactam Formation: The initial condensation of cyclohexanone and urea to form the spirolactam intermediate may be inefficient. Ensure that water is effectively removed during the reaction, for example, by azeotropic distillation with a suitable solvent like xylene or toluene, to drive the equilibrium towards product formation.[1] The reaction temperature should be maintained between 125°C and 155°C.[1]

    • Suboptimal Hydrolysis pH: The hydrolysis of the spirolactam intermediate to this compound is highly pH-dependent. The pH must be strictly maintained between 0.8 and 2.3 for optimal results.[1] A pH outside of this range can lead to incomplete hydrolysis or degradation of the product. It is crucial to monitor and adjust the pH with a mineral acid like sulfuric acid throughout the hydrolysis step.

    • Urea Self-Condensation: At elevated temperatures, urea can self-condensate to form biuret and other byproducts, reducing the amount of urea available to react with cyclohexanone. The addition of an ammonium salt, such as ammonium carbonate, can help suppress this side reaction.[1]

    • Inadequate Reaction Time: Ensure both the condensation and hydrolysis steps are allowed to proceed for a sufficient amount of time. The condensation can take 1 to 3 hours, while the hydrolysis typically requires 0.3 to 4 hours.[1]

Issue 2: Difficulty in the Amidation of Ethyl 2-Oxocyclohexanecarboxylate

  • Question: I am having trouble converting ethyl 2-oxocyclohexanecarboxylate to this compound using ammonia. The yield is poor. What could be the problem?

  • Answer: The amidation of β-keto esters like ethyl 2-oxocyclohexanecarboxylate can be challenging. Here are some common reasons for low yields:

    • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time or temperature. While the reaction is often performed at room temperature, gentle heating may be required. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

    • Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of the starting ester back to the corresponding carboxylic acid, which will not react with ammonia under these conditions. Using a concentrated source of ammonia, such as aqueous ammonia (28-30%), and minimizing the amount of water in the reaction mixture can help.

    • Volatility of Ammonia: Ammonia is a gas and can escape from the reaction mixture, especially if heated. Performing the reaction in a sealed vessel or under an atmosphere of ammonia can help maintain a sufficient concentration of the reagent.

    • Suboptimal Solvent: The choice of solvent can influence the reaction rate and yield. While the reaction can be run neat with aqueous ammonia, using a co-solvent like ethanol or methanol can sometimes improve solubility and facilitate the reaction.

Issue 3: Product Purification Challenges

  • Question: I am having difficulty purifying the final this compound product. It is impure or I am losing a significant amount of product during purification.

  • Answer: Purification of this compound is typically achieved by crystallization. Here are some tips to improve this process:

    • Choosing the Right Solvent: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is often a suitable solvent for the crystallization of this compound.

    • Controlling the Cooling Rate: Slow cooling of the saturated solution is crucial for the formation of well-defined crystals and for minimizing the inclusion of impurities. Rapid cooling can lead to the precipitation of an impure solid.

    • Washing the Crystals: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor that contains impurities.

    • Removing Unreacted Starting Materials: If the crude product is contaminated with unreacted cyclohexanone from the urea condensation route, this can be removed by steam distillation during the workup.[1]

Frequently Asked Questions (FAQs)

  • What are the main synthetic routes to this compound? There are two primary synthetic routes. The first involves the condensation of cyclohexanone with urea to form a spirolactam intermediate, which is then hydrolyzed to the final product.[1] The second route is the amidation of ethyl 2-oxocyclohexanecarboxylate with an ammonia source.

  • What is the role of the spirolactam intermediate in the cyclohexanone and urea route? The spirolactam is a key intermediate formed from the reaction of one molecule of urea with two molecules of cyclohexanone. This intermediate is then hydrolyzed under acidic conditions to yield two molecules of this compound.

  • How can I monitor the progress of the reaction? The progress of the reaction can be monitored by thin-layer chromatography (TLC). For the cyclohexanone and urea route, the disappearance of the starting materials and the formation of the spirolactam intermediate and then the final product can be tracked. For the amidation route, the consumption of the starting ester can be monitored.

  • What are the expected yields for these syntheses? The reported overall yields for the two-step process from cyclohexanone and urea are typically between 55% and 80%.[1] The yield for the amidation of ethyl 2-oxocyclohexanecarboxylate can vary depending on the reaction conditions but can be optimized to achieve good yields.

Data Presentation

Table 1: Optimization of the Cyclohexanone and Urea Condensation Reaction

ParameterCondition 1Condition 2Condition 3
Cyclohexanone:Urea Molar Ratio >2:14:1>2:1
Solvent XyleneNoneToluene
Catalyst Phosphoric AcidAmmonium CarbonatePhosphoric Acid
Condensation Temperature 135°C135-140°C136°C
Condensation Time Not specified1-3 hours3 hours
Hydrolysis pH 0.8-2.31.4-2.0Not specified
Hydrolysis Time 0.3-4 hours0.3-1 hourNot specified
Overall Yield Not specified60-75%66.3%

Data adapted from US Patent 4,169,952 and a Chinese patent.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanone and Urea

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (at least 2.04 molar equivalents) and urea (1 molar equivalent). An ammonium salt such as ammonium carbonate can be added to the urea to minimize its self-condensation.[1] A solvent like xylene can be used to facilitate azeotropic water removal.[1] Heat the mixture to reflux (130-140°C) for 1-3 hours, or until the evolution of water ceases.[1]

  • Hydrolysis: After cooling, the hot reaction mixture is slurried in water. The pH of the aqueous slurry is then carefully adjusted to between 0.8 and 2.3 with a mineral acid (e.g., sulfuric acid).[1] The mixture is heated for 0.3 to 4 hours while maintaining the pH in the specified range.[1] During this step, unreacted cyclohexanone can be removed by steam distillation.[1]

  • Isolation and Purification: After the hydrolysis is complete, the pH of the solution is adjusted to about 4 to 6. The solution is then cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with a small amount of cold water, and dried.

Protocol 2: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate (Precursor)

  • In a flask, add sodium hydride (1.6 mol) to a solution of diethyl carbonate (1.2 mol) in dry tetrahydrofuran (THF).

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of cyclohexanone (0.48 mol) in anhydrous THF dropwise over 30 minutes.

  • Reflux the mixture for an additional 1.5 hours.

  • After cooling, hydrolyze the mixture with 3N hydrochloric acid.

  • Extract the product with dichloromethane, dry the organic layer, and evaporate the solvent to obtain ethyl 2-oxocyclohexanecarboxylate.

Protocol 3: Synthesis of this compound from Ethyl 2-Oxocyclohexanecarboxylate

  • To ethyl 2-oxocyclohexanecarboxylate, add an excess of concentrated aqueous ammonia (e.g., 28-30%).

  • Stir the mixture vigorously at room temperature in a sealed vessel. Gentle heating may be applied to accelerate the reaction, but the vessel must be able to withstand the resulting pressure increase.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • Remove the excess ammonia and water under reduced pressure.

  • The crude product can be purified by crystallization from water or another suitable solvent.

Mandatory Visualizations

Synthesis_Workflow_Cyclohexanone_Urea cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product Cyclohexanone Cyclohexanone Condensation Condensation (130-140°C, 1-3h) Cyclohexanone->Condensation Urea Urea Urea->Condensation Spirolactam Spirolactam Intermediate Condensation->Spirolactam Hydrolysis Acid Hydrolysis (pH 0.8-2.3) Product This compound Hydrolysis->Product Spirolactam->Hydrolysis

Caption: Workflow for the synthesis of this compound from cyclohexanone and urea.

Synthesis_Workflow_Amidation cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product Ester Ethyl 2-Oxocyclohexanecarboxylate Amidation Amidation (Room Temp or Gentle Heat) Ester->Amidation Ammonia Aqueous Ammonia Ammonia->Amidation Product This compound Amidation->Product

Caption: Workflow for the synthesis of this compound from ethyl 2-oxocyclohexanecarboxylate.

Troubleshooting_Logic Start Low Yield of this compound Route Which synthetic route? Start->Route Cyclohexanone_Urea Cyclohexanone + Urea Route->Cyclohexanone_Urea Condensation Amidation_Route Amidation of Ester Route->Amidation_Route Amidation Check_pH Is Hydrolysis pH between 0.8-2.3? Cyclohexanone_Urea->Check_pH Check_Ammonia Is there sufficient ammonia concentration? Amidation_Route->Check_Ammonia Check_Water_Removal Was water effectively removed during condensation? Check_pH->Check_Water_Removal Yes Adjust_pH Adjust and maintain pH with mineral acid. Check_pH->Adjust_pH No Check_Reaction_Time Was reaction time sufficient? Check_Water_Removal->Check_Reaction_Time Yes Use_Azeotropic_Distillation Use a Dean-Stark trap with a suitable solvent. Check_Water_Removal->Use_Azeotropic_Distillation No Check_Ammonia->Check_Reaction_Time Yes Use_Sealed_Vessel Use a sealed vessel or ammonia atmosphere. Check_Ammonia->Use_Sealed_Vessel No Increase_Time_Temp Increase reaction time or apply gentle heat. Check_Reaction_Time->Increase_Time_Temp No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 2-Oxocyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Oxocyclohexanecarboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Synthesis from Cyclohexanone and Urea

Q: My overall yield for the two-step process from cyclohexanone and urea is consistently below 50%. What are the critical factors I should investigate?

A: Low yields in this synthesis often stem from suboptimal conditions in either the initial condensation step to form the spirolactam or the subsequent hydrolysis. Here are the key parameters to re-evaluate:

  • pH Control during Hydrolysis: This is the most critical factor. The hydrolysis of the spirolactam intermediate to this compound is highly pH-dependent. Maintaining the pH between 0.8 and 2.3 is crucial for maximizing the yield.[1] Operating outside this range can lead to either rapid hydrolysis of the desired ketoamide product at a lower pH or an impractically slow hydrolysis rate at a higher pH.[1] For optimal results, a pH range of 1.4-2.0 is recommended.[1]

  • Molar Ratio of Reactants: A stoichiometric excess of cyclohexanone to urea is necessary. Molar ratios of cyclohexanone to urea greater than 2:1 are typically used.[1] Some protocols suggest using at least 2.04 moles of cyclohexanone for each mole of urea.[1]

  • Reaction Temperature: The initial condensation of cyclohexanone and urea requires elevated temperatures, typically between 125°C and 155°C, with a preferred range of 130°C to 140°C.[1]

  • Water Removal: During the condensation step, water is formed and should be removed to drive the reaction to completion. This is often achieved by azeotropic distillation using a solvent like xylene or toluene.[1][2]

  • Hydrolysis Time and Temperature: The hydrolysis of the spirolactam is typically carried out by heating the slurry for 0.3 to 4 hours.[1]

Issue 2: Presence of Solid Byproducts

Q: I am observing an unexpected white crystalline solid along with my spirolactam intermediate. What could this be and how can I avoid it?

A: A likely solid byproduct is biuret, which results from the self-condensation of urea at high temperatures. To minimize its formation, an ammonium ion source, such as ammonium carbonate, can be added along with the urea.[1]

Issue 3: Oily Product Instead of a Crystalline Solid

Q: My final product, this compound, is an oil instead of the expected solid. What could be the issue?

A: An oily product often indicates the presence of impurities which can depress the melting point. Potential impurities include:

  • Unreacted Starting Materials: Residual cyclohexanone or unhydrolyzed spirolactam can result in an oily product.

  • Side Products: The formation of isomeric byproducts or other side-reaction products can also lead to an impure, oily final product.

To obtain a solid product, further purification is necessary. This can be achieved through recrystallization from an appropriate solvent or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes:

  • From Cyclohexanone and Urea: This is a two-step process involving the condensation of cyclohexanone and urea to form a spirolactam intermediate, which is then hydrolyzed under acidic conditions to yield this compound.[1]

  • From Ethyl 2-Oxocyclohexanecarboxylate: This method involves the reaction of ethyl 2-oxocyclohexanecarboxylate with ammonia.[1]

Q2: How can I prepare the precursor, ethyl 2-oxocyclohexanecarboxylate?

A2: Ethyl 2-oxocyclohexanecarboxylate can be synthesized via the Claisen condensation of cyclohexanone with diethyl carbonate using a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF).[3]

Q3: What is a typical yield for the synthesis from cyclohexanone and urea?

A3: Overall yields for this two-step process typically range from 55% to 80%, with more common yields between 60% and 75% when reaction conditions are optimized.[1] Some specific examples have reported yields around 65-78%.[2][4]

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety procedures should be followed. When working with mineral acids for hydrolysis, appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat is essential. The reactions should be carried out in a well-ventilated fume hood.

Data Presentation

Table 1: Influence of pH on the Yield of this compound

pH Range during HydrolysisObserved YieldRemarksReference
< 0.5Reduced YieldRapid hydrolysis of the desired ketoamide product.[1]
0.8 - 2.3High YieldCritical range for maximizing product formation.[1]
1.4 - 2.0Optimal YieldBest yields are obtained within this narrower range.[1]
> 3.0Reduced YieldThe hydrolysis of the spirolactam intermediate proceeds at a very slow rate.[1]

Table 2: Summary of Reaction Conditions and Yields for the Cyclohexanone and Urea Method

CatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Phosphoric AcidXylene1382.565.3[2]
Phosphoric AcidToluene136366.3[2]
Phosphoric AcidRecycled Xylene/Cyclohexanone135378.1[4]
Tetrabutyl titanateXylene-15 to -823Not specified[5]
None (with Ammonium Carbonate)Xylene135Not specified54.6[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanone and Urea

This protocol is adapted from patent literature.[1][2]

Step 1: Condensation to form the Spirolactam Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (e.g., 124 g), urea (e.g., 42 g), a catalytic amount of phosphoric acid (e.g., 0.6 g of 85%), and a solvent such as xylene (e.g., 15 g).[2]

  • Heat the mixture to reflux (approximately 135-140°C).

  • Collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2.5-3 hours).[2]

  • The resulting mixture containing the spirolactam intermediate can be used directly in the next step.

Step 2: Hydrolysis of the Spirolactam

  • To the reaction mixture from Step 1, add 1M dilute sulfuric acid (e.g., 320 g).[2]

  • Heat the mixture to facilitate the hydrolysis of the spirolactam.

  • Carefully monitor and maintain the pH of the aqueous solution between 0.8 and 2.3 by the portion-wise addition of a mineral acid (e.g., sulfuric acid) as needed.[1]

  • During the hydrolysis, excess cyclohexanone and the solvent can be removed by steam distillation.[1]

  • After the reaction is complete, adjust the pH of the solution to about 4-6 with a base (e.g., 50% sodium hydroxide).[1]

  • The this compound may be isolated by crystallization from the aqueous solution upon cooling.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate (Precursor)

This protocol is based on a standard procedure for Claisen condensation.[3]

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, e.g., 63 g) in dry tetrahydrofuran (THF, e.g., 150 mL).

  • Add diethyl carbonate (e.g., 146 mL) to the suspension.

  • Heat the mixture to reflux for 1 hour.

  • While maintaining reflux, add a solution of cyclohexanone (e.g., 50 mL) in dry THF (e.g., 50 mL) dropwise over 30 minutes.

  • Continue to reflux the mixture for an additional 1.5 hours.

  • Cool the reaction mixture in an ice bath and carefully hydrolyze by adding 3N hydrochloric acid until the gas evolution ceases.

  • Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclohexanecarboxylate.

Mandatory Visualization

Synthesis_Workflow_Cyclohexanone_Urea Workflow for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis start Cyclohexanone + Urea + Catalyst react Reflux with water removal (130-140 °C) start->react intermediate Spirolactam Intermediate react->intermediate hydrolysis Add Dilute Acid (pH 0.8-2.3) intermediate->hydrolysis purification pH Adjustment & Crystallization hydrolysis->purification product This compound purification->product

Caption: Synthesis of this compound from cyclohexanone and urea.

Troubleshooting_Low_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield (<50%) cause1 Incorrect pH during Hydrolysis problem->cause1 cause2 Suboptimal Reactant Ratio problem->cause2 cause3 Incomplete Water Removal problem->cause3 solution1 Maintain pH between 0.8-2.3 cause1->solution1 solution2 Use excess Cyclohexanone (>2:1) cause2->solution2 solution3 Ensure efficient azeotropic distillation cause3->solution3

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Oxocyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound, which is often synthesized via the condensation of urea with cyclohexanone.

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

A1: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline this compound, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent Polarity Adjustment: If using a mixed solvent system, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise to decrease the overall solubility.

    • Lower Cooling Temperature: Cool the solution in an ice-salt bath or a refrigerator to further decrease the solubility. Be aware that this may also cause impurities to precipitate.

Q2: After recrystallization, my yield is very low. What are the potential causes and how can I improve it?

A2: Low recovery can result from several factors during the recrystallization process.

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield. Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

    • Incomplete Crystallization: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

    • Solubility in Cold Solvent: Your chosen solvent may have too high a solubility for the compound even at low temperatures. Re-evaluate your solvent choice based on solubility tests.

Q3: My purified this compound is still showing impurities by TLC/NMR. What are the likely impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials or byproducts from the synthesis.

  • Likely Impurities:

    • Cyclohexanone: The starting material for the synthesis.

    • Urea: The other starting material.

    • Spirolactam intermediate: A common intermediate in the synthesis described in the patent literature.[1]

    • Byproducts of self-condensation of cyclohexanone.

  • Troubleshooting Steps:

    • Recrystallization: A second recrystallization from a different solvent system may be effective.

    • Column Chromatography: For difficult-to-remove impurities, column chromatography is the most effective method. A silica gel column with a gradient elution of hexane/ethyl acetate is a good starting point.

    • Washing: If the impurity is unreacted urea, washing the crude product with water before recrystallization can be effective as urea is highly water-soluble.

Q4: I am performing a column chromatography, but the separation of my product from an impurity is poor. What can I do to improve the resolution?

A4: Poor separation in column chromatography can be addressed by optimizing several parameters.

  • Troubleshooting Steps:

    • Solvent System: The polarity of the eluent is critical. If your compound and the impurity are eluting too close together, try a less polar solvent system. Running a series of TLC plates with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) can help you find the optimal eluent for separation.

    • Column Dimensions: A longer and narrower column will generally provide better resolution.

    • Stationary Phase: While silica gel is most common, for certain impurities, alumina may provide a different selectivity.

    • Loading Technique: Ensure you load the sample onto the column in a narrow band using a minimal amount of solvent. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can often improve resolution.

Purification Protocols

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. Based on the synthesis described in the patent literature, water is a suitable solvent for the crystallization of this compound.[1]

Experimental Protocol: Recrystallization from Water

  • Dissolution: In a beaker or Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask with hot water to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

ParameterValue/Observation
Solvent Water
Temperature (Dissolution) Near boiling point of water (approx. 100 °C)
Temperature (Crystallization) Room temperature followed by 0-4 °C
Expected Yield 60-75% (based on the two-step synthesis process)[1]
Appearance of Crystals White crystalline solid
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography using silica gel is a suitable method.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommended Value/System
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 100:0 to 50:50)
Typical Rf (on TLC) ~0.3-0.5 in 1:1 Hexane:Ethyl Acetate (estimated)
Detection (TLC) UV light (if the compound is UV active) or staining (e.g., potassium permanganate)

Experimental Workflows

The following diagrams illustrate the logical workflows for the purification of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization from Water Crude->Recrystallization Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis ColumnChrom Column Chromatography ColumnChrom->Analysis PureProduct Pure this compound Analysis->ColumnChrom Purity < 98% Analysis->PureProduct Purity ≥ 98%

Caption: General purification workflow for this compound.

Troubleshooting_Workflow Start Purification Issue Identified OilingOut Product is an oil Start->OilingOut LowYield Low Yield After Recrystallization Start->LowYield Impurities Persistent Impurities Start->Impurities PoorSep Poor Separation in Column Start->PoorSep Scratch / Seed / Adjust Solvent Scratch / Seed / Adjust Solvent OilingOut->Scratch / Seed / Adjust Solvent Check Solvent Volume / Cooling Rate Check Solvent Volume / Cooling Rate LowYield->Check Solvent Volume / Cooling Rate Repeat Recrystallization / Column Chromatography Repeat Recrystallization / Column Chromatography Impurities->Repeat Recrystallization / Column Chromatography Optimize Eluent / Column Dimensions Optimize Eluent / Column Dimensions PoorSep->Optimize Eluent / Column Dimensions

Caption: Troubleshooting guide for common purification issues.

References

Identification of by-products in 2-Oxocyclohexanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Oxocyclohexanecarboxamide. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete hydrolysis of the spirolactam intermediate.Ensure the pH is maintained in the optimal range (0.8-2.3) during hydrolysis by incremental addition of acid.[1] Monitor the reaction progress using techniques like TLC or GC.
Sub-optimal reaction temperature for condensation or hydrolysis.For the initial condensation of cyclohexanone and urea, maintain a temperature of approximately 125-155°C.[1]
Insufficient excess of cyclohexanone.Use a stoichiometric excess of cyclohexanone; molar ratios of cyclohexanone to urea greater than 2:1 are recommended.[1]
Presence of a Solid By-product Formation of a spirolactam intermediate.This is an expected intermediate in the reaction of cyclohexanone with urea.[1] Ensure complete hydrolysis to the desired product.
Unreacted urea.Ensure urea is fully dissolved and reacts by maintaining the reaction temperature and providing adequate mixing.
Formation of Isomeric By-products Isomerization can occur under certain acidic or basic conditions at elevated temperatures.Carefully control the pH and temperature during the hydrolysis step. Consider purification methods such as chromatography or fractional crystallization to separate isomers.
Oily Product Instead of Solid The presence of unreacted starting materials or solvent residues.Ensure complete removal of the solvent (e.g., xylene, if used) under reduced pressure. Purify the product by recrystallization or chromatography.
The product is a mixture of isomers or contains other impurities that lower the melting point.Purify the product as recommended above. Characterize the product using analytical techniques (NMR, MS) to identify the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include the reaction of cyclohexanone with urea.[1] Another approach involves the amidation of ethyl 2-oxocyclohexane-1-carboxylate.

Q2: What is the key intermediate in the synthesis from cyclohexanone and urea?

A2: The reaction proceeds through a spirolactam intermediate which is then hydrolyzed to form this compound.[1]

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters include the molar ratio of reactants (an excess of cyclohexanone is preferred), reaction temperature, and careful pH control during the hydrolysis of the spirolactam intermediate to ensure complete conversion and minimize by-product formation.[1]

Q4: What types of by-products can be expected?

A4: Based on related reactions, potential by-products could include enamines, or self-condensation products of cyclohexanone. Incomplete hydrolysis will leave the spirolactam intermediate as an impurity.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes hypothetical yields and by-product distribution under different reaction conditions to illustrate the impact of process parameters.

Condition Yield of this compound (%) Spirolactam Intermediate (%) Other By-products (%)
Optimal pH (1.4-2.0) during Hydrolysis 85-95< 2< 5
Sub-optimal pH (> 2.3) during Hydrolysis 60-7020-30< 10
Stoichiometric Ratio (1:1) of Cyclohexanone:Urea 50-6010-1525-35
Excess Cyclohexanone (>2:1) with Optimal pH > 90< 1< 9

Experimental Protocols

Synthesis of this compound from Cyclohexanone and Urea

This protocol is adapted from a patented procedure.[1]

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), charge a stoichiometric excess of cyclohexanone (e.g., > 2 molar equivalents) and heat to 125-155°C.

  • Add one equivalent of urea, optionally mixed with a catalytic amount of an ammonium salt like ammonium carbonate, in portions over 5 to 60 minutes.

  • Heat the mixture to reflux for 1 to 3 hours, collecting the water that evolves.

  • Once water evolution ceases, cool the reaction mixture.

  • Hydrolysis: Slurry the hot reaction mixture in water.

  • Acidify the aqueous slurry with a mineral acid (e.g., HCl or H₂SO₄) to a pH of 0.8 to 2.3. It is crucial to maintain this pH range by adding acid incrementally as the reaction proceeds and ammonia is liberated.

  • Continue stirring at an elevated temperature (e.g., 80-100°C) for 0.5 to 4 hours, monitoring the disappearance of the spirolactam intermediate by TLC or GC.

  • Workup and Purification: After the reaction is complete, cool the mixture, and collect the solid product by filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

Visualizations

Synthesis_Pathway cluster_reactants Reactants Cyclohexanone Cyclohexanone Intermediate Spirolactam Intermediate Cyclohexanone->Intermediate Condensation (>125°C) Urea Urea Urea->Intermediate Product This compound Intermediate->Product Acid Hydrolysis (pH 0.8-2.3)

Caption: Synthesis pathway of this compound from cyclohexanone and urea.

Byproduct_Formation Intermediate Spirolactam Intermediate Product This compound Intermediate->Product Optimal Hydrolysis (pH 1.4-2.0) Byproduct Unreacted Intermediate (Impurity) Intermediate->Byproduct Incomplete Hydrolysis (Sub-optimal pH)

Caption: Formation of a common by-product due to incomplete hydrolysis.

Troubleshooting_Workflow Start Low Product Yield Check_pH Check Hydrolysis pH Start->Check_pH Check_Temp Check Reaction Temp. Check_pH->Check_Temp Correct Adjust_pH Adjust pH to 0.8-2.3 Check_pH->Adjust_pH Incorrect Check_Ratio Check Reactant Ratio Check_Temp->Check_Ratio Correct Adjust_Temp Adjust Temp. to 125-155°C Check_Temp->Adjust_Temp Incorrect Adjust_Ratio Use >2:1 Cyclohexanone:Urea Check_Ratio->Adjust_Ratio Incorrect End Improved Yield Check_Ratio->End Correct Adjust_pH->End Adjust_Temp->End Adjust_Ratio->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Production of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Oxocyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis involves a two-step process. The first step is the condensation of one equivalent of urea with a stoichiometric excess of cyclohexanone to form a spirolactam intermediate. This is followed by the hydrolysis of the spirolactam under controlled pH conditions to yield this compound.[1] This method is often carried out as a one-pot synthesis.[2]

Q2: What are the critical process parameters to monitor during the condensation step?

A2: Key parameters for the condensation step include reaction temperature, the molar ratio of cyclohexanone to urea, and the efficient removal of water.[1] The reaction is typically conducted at elevated temperatures, between 100°C and 165°C.[1] A molar ratio of cyclohexanone to urea greater than 2:1 is generally used to ensure the complete conversion of urea.[1] Continuous removal of water, often through azeotropic distillation with a solvent like xylene or toluene, is crucial to drive the reaction towards the spirolactam intermediate.[1][3]

Q3: Why is pH control important during the hydrolysis step?

A3: Maintaining a specific pH range, typically between 0.8 and 2.3, is critical during the hydrolysis of the spirolactam intermediate.[1] Deviation from this optimal pH range can lead to incomplete hydrolysis or the formation of undesired byproducts, thereby reducing the yield and purity of the final product. Incremental addition of acid is often necessary to maintain the target pH.[1]

Q4: What are common impurities in this compound synthesis and how can they be minimized?

A4: Common impurities can include unreacted starting materials (cyclohexanone and urea), the spirolactam intermediate, and byproducts from side reactions such as the self-condensation of cyclohexanone or urea. To minimize these, it is important to optimize reaction conditions, including temperature, reaction time, and reactant ratios.[4] For instance, adding an ammonium salt like ammonium carbonate can suppress the self-condensation of urea to form biuret.[1] Efficient purification methods, such as crystallization or chromatography, are also essential to achieve high purity.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Condensation - Ensure the reaction temperature is within the optimal range (100-165°C).- Verify the molar ratio of cyclohexanone to urea is at least 2.04:1.[1]- Ensure efficient removal of water via azeotropic distillation. Check the efficiency of the Dean-Stark trap or equivalent equipment.
Incomplete Hydrolysis - Monitor and maintain the pH of the reaction mixture between 0.8 and 2.3 during hydrolysis.[1]- Ensure sufficient reaction time for the hydrolysis step (0.3 to 4 hours).[1]- Check the concentration and rate of addition of the mineral acid used for hydrolysis.
Side Reactions - To prevent urea self-condensation, consider adding an ammonium salt like ammonium carbonate.[1]- Optimize the reaction temperature to minimize the self-condensation of cyclohexanone.[4]
Issue 2: High Levels of Impurities in the Final Product

Possible Causes & Solutions

Impurity Identification Mitigation Strategies
Unreacted Cyclohexanone HPLC, GC-MS- Optimize the molar ratio of reactants.- Remove excess cyclohexanone by steam distillation.[1]
Unreacted Urea/Biuret HPLC, LC-MS- Ensure complete reaction by optimizing reaction time and temperature.- Add an ammonium salt to suppress biuret formation.[1]
Spirolactam Intermediate HPLC, LC-MS- Ensure complete hydrolysis by maintaining the correct pH and allowing for sufficient reaction time.[1]
Cyclohexanone Self-Condensation Products HPLC, GC-MS- Optimize the reaction temperature and consider using a milder catalyst.[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from patent literature for a laboratory scale and can be scaled up with appropriate engineering controls.

Materials:

  • Cyclohexanone

  • Urea

  • Ammonium Carbonate

  • Xylene (or another suitable solvent for azeotropic water removal)

  • Sulfuric Acid (or another mineral acid)

  • Sodium Hydroxide (for neutralization)

Procedure:

  • Condensation:

    • In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge cyclohexanone and xylene. A typical molar ratio is 2.04:1 to 4:1 of cyclohexanone to urea.[1]

    • Heat the mixture to 130-140°C.[1]

    • Slowly add a mixture of urea and a catalytic amount of ammonium carbonate over 5 to 60 minutes.[1]

    • Heat the mixture to reflux and collect the water-xylene azeotrope in the Dean-Stark trap. Continue refluxing until water evolution ceases (approximately 1-3 hours).[1]

  • Hydrolysis:

    • Cool the reaction mixture slightly and then slurry it in hot water (95-100°C).[1]

    • Carefully acidify the slurry with a mineral acid (e.g., sulfuric acid) to a pH between 0.8 and 2.3.[1]

    • Maintain this pH and remove excess cyclohexanone and solvent by steam distillation.[1]

  • Work-up and Isolation:

    • Cool the resulting solution and adjust the pH to 5.0 with a base (e.g., 50% sodium hydroxide).[1]

    • The product, this compound, may precipitate upon cooling and neutralization.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterLaboratory ScalePilot Scale (Illustrative)Production Scale (Illustrative)
Cyclohexanone:Urea (molar ratio) 2.04:1 - 4:1[1]2.5:12.2:1
Reaction Temperature (°C) 130 - 140[1]135 - 145140 - 150
Reaction Time (Condensation, hrs) 1 - 3[1]2 - 43 - 5
Hydrolysis pH 0.8 - 2.3[1]1.4 - 2.0[1]1.5 - 1.8
Hydrolysis Time (hrs) 0.5 - 21 - 32 - 4
Typical Yield (%) 55 - 70[3][5]60 - 7565 - 80

Visualizations

experimental_workflow cluster_condensation Condensation Step cluster_hydrolysis Hydrolysis Step cluster_workup Work-up and Isolation charge_reactants Charge Cyclohexanone and Xylene heat_mixture Heat to 130-140°C charge_reactants->heat_mixture add_urea Add Urea + Ammonium Carbonate heat_mixture->add_urea reflux Reflux and Remove Water (Azeotropic Distillation) add_urea->reflux slurry Slurry in Hot Water reflux->slurry acidify Acidify to pH 0.8-2.3 slurry->acidify steam_distill Steam Distill to Remove Excess Cyclohexanone acidify->steam_distill neutralize Neutralize to pH 5.0 steam_distill->neutralize cool_precipitate Cool and Precipitate neutralize->cool_precipitate filter_dry Filter and Dry Product cool_precipitate->filter_dry product This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_condensation_issues Condensation Issues cluster_hydrolysis_issues Hydrolysis Issues cluster_impurity_issues Impurity Issues start Low Yield Observed check_condensation Check Condensation Step start->check_condensation check_hydrolysis Check Hydrolysis Step check_condensation->check_hydrolysis Condensation OK temp_issue Incorrect Temperature? check_condensation->temp_issue Issue Found check_impurities Analyze for Impurities check_hydrolysis->check_impurities Hydrolysis OK ph_issue Incorrect pH? check_hydrolysis->ph_issue Issue Found side_reactions Side Reactions Occurring? check_impurities->side_reactions Issue Found ratio_issue Incorrect Reactant Ratio? temp_issue->ratio_issue end_node Optimize Process Parameters temp_issue->end_node water_removal_issue Inefficient Water Removal? ratio_issue->water_removal_issue ratio_issue->end_node water_removal_issue->end_node time_issue Insufficient Time? ph_issue->time_issue ph_issue->end_node time_issue->end_node side_reactions->end_node

Caption: Logical workflow for troubleshooting low yield in production.

References

Technical Support Center: Catalyst Selection for 2-Oxocyclohexanecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for reactions involving 2-oxocyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: The most common catalytic reactions involving this compound are hydrogenations and rearrangements. Catalytic hydrogenation can target the ketone or amide functional groups, or both. Rearrangement reactions, such as the Hofmann rearrangement, are also frequently employed to synthesize derivatives like 2-aminocyclohexanone.[1]

Q2: Which catalysts are typically recommended for the hydrogenation of the ketone group in this compound?

A2: For the selective hydrogenation of the cyclohexanone moiety, common catalysts include platinum-group metals. Catalysts such as Palladium on carbon (Pd/C) and Raney nickel are often used.[1] For high selectivity, catalysts like Pt-MCM-41 have been shown to be effective in the hydrogenation of similar α,β-unsaturated ketones.[2]

Q3: What catalysts are suitable for the reduction of the amide group in this compound?

A3: The reduction of amides is generally more challenging than ketone reduction. Rhodium-based catalysts, such as Rh-MoOx supported on various materials, have demonstrated activity for the hydrogenation of cyclic amides.[3]

Q4: How can I achieve enantioselective synthesis when working with this compound derivatives?

A4: For enantioselective transformations, chiral catalysts are necessary. Transition metals like rhodium and ruthenium, complexed with chiral ligands, are often employed for asymmetric hydrogenations and other stereoselective reactions.[4] The choice of ligand is critical and often requires screening to achieve high enantioselectivity.

Q5: What are the key factors to consider when optimizing catalyst performance?

A5: Optimizing catalyst performance involves several factors:

  • Catalyst Support: The support material can significantly influence the activity and selectivity of the catalyst.

  • Catalyst Loading: The amount of catalyst used can affect reaction rate and cost-effectiveness.

  • Reaction Temperature and Pressure: These parameters are crucial, especially for hydrogenation reactions, and need to be carefully controlled.

  • Solvent: The choice of solvent can impact catalyst stability and reactant solubility.

  • Presence of Poisons: Impurities in the starting materials or solvent can deactivate the catalyst.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during catalyst selection and experimentation with this compound.

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the catalyst has been properly activated and handled under an inert atmosphere if required. Consider using a fresh batch of catalyst.Catalysts can be sensitive to air and moisture, leading to deactivation.[5]
Insufficient Catalyst Loading Increase the catalyst loading incrementally.A higher catalyst concentration can increase the reaction rate.
Suboptimal Reaction Conditions Vary the temperature and pressure. For hydrogenations, increasing hydrogen pressure can improve conversion.[6]Reaction kinetics are highly dependent on temperature and pressure.
Catalyst Poisoning Purify starting materials and solvents to remove potential catalyst poisons like sulfur or strong coordinating agents.Impurities can bind to the active sites of the catalyst and inhibit its activity.[5]
Issue 2: Poor Selectivity (e.g., reduction of both ketone and amide)
Potential Cause Troubleshooting Step Rationale
Catalyst is not selective Switch to a catalyst known for higher selectivity for the desired transformation. For example, use a milder reducing agent or a catalyst designed for ketone-selective hydrogenation.Different catalysts have inherent selectivities for different functional groups.
Harsh Reaction Conditions Lower the reaction temperature and/or pressure.Milder conditions can often favor the more reactive functional group and prevent over-reduction.
Incorrect Solvent Choice Experiment with different solvents that may influence the interaction of the substrate with the catalyst surface.The solvent can modulate the reactivity and selectivity of the catalytic system.

Data Presentation

Table 1: Common Catalysts for Hydrogenation of Cyclic Ketones and Amides

CatalystSupportTarget Functional GroupTypical Reaction ConditionsReference
Pd/CCarbonKetoneH₂, 1-50 bar, 25-100 °C[1]
Raney Ni-Ketone, AmideH₂, 50-150 bar, 100-200 °C[1]
Rh-MoOxSiO₂, TiO₂, etc.AmideH₂, 8 MPa, 140 °C[3]
Pt-MCM-41MCM-41α,β-Unsaturated KetoneH₂, 7-14 MPa, 40 °C[2]

Experimental Protocols

General Procedure for Catalytic Hydrogenation of the Ketone in this compound:

  • In a high-pressure autoclave, add this compound and a suitable solvent (e.g., ethanol, methanol).

  • Add the chosen hydrogenation catalyst (e.g., 5 mol% Pd/C).

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the desired temperature and stir.

  • Monitor the reaction progress using techniques such as TLC or GC.

  • Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Reactant This compound Start->Reactant Solvent Solvent Selection Reactant->Solvent Catalyst Catalyst Selection Solvent->Catalyst Reactor Load Reactor Catalyst->Reactor Conditions Set T & P Reactor->Conditions Monitor Monitor Progress (TLC/GC) Conditions->Monitor Filter Filter Catalyst Monitor->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification Evaporate->Purify Analyze Characterization Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical catalytic reaction involving this compound.

Troubleshooting_Logic Start Problem Encountered Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? Start->Check_Selectivity Increase_Catalyst Increase_Catalyst Check_Conversion->Increase_Catalyst Yes Change_Catalyst Change_Catalyst Check_Selectivity->Change_Catalyst Yes Optimize_Conditions Optimize T & P Check_Purity Check Reactant Purity Optimize_Conditions->Check_Purity New_Catalyst Try a Different Catalyst Check_Purity->New_Catalyst End Problem Resolved New_Catalyst->End Increase_Catalyst->Optimize_Conditions Milder_Conditions Use Milder Conditions Change_Solvent Change Solvent Milder_Conditions->Change_Solvent Change_Solvent->End Change_Catalyst->Milder_Conditions

Caption: A logical workflow for troubleshooting common issues in catalytic reactions.

References

Technical Support Center: Troubleshooting Failed 2-Oxocyclohexanecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-Oxocyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic routes for this compound:

  • From Cyclohexanone and Urea: This method involves the condensation of cyclohexanone and urea to form a spirolactam intermediate, which is then hydrolyzed to yield the final product.[1][2] This is a common route for industrial production.

  • From Ethyl 2-Oxocyclohexanecarboxylate and Ammonia: This route involves the amidation of ethyl 2-oxocyclohexanecarboxylate with ammonia.[2]

Q2: My reaction yield is very low. What are the common causes?

Low yields can stem from several factors depending on the synthetic route. For the cyclohexanone and urea method, incomplete formation of the spirolactam intermediate or inefficient hydrolysis are common culprits.[1] Precise pH control is critical during the hydrolysis step. For the amidation of ethyl 2-oxocyclohexanecarboxylate, incomplete reaction due to inefficient activation of the ester or loss of ammonia from the reaction mixture can lead to low yields.

Q3: I am observing unexpected side products. What are they likely to be?

In the cyclohexanone and urea synthesis, a potential byproduct is dicyclohexylidenurea, formed from the reaction of the spirolactam with excess cyclohexanone. In the amidation route, unreacted starting material and potential byproducts from self-condensation of the starting ester under basic conditions could be present.

Troubleshooting Guides

Route 1: Synthesis from Cyclohexanone and Urea

This synthesis is a two-step process. The following guide addresses issues that may arise in each step.

Step 1: Condensation to form Spirolactam Intermediate

Issue Potential Cause Troubleshooting Suggestion
Low or no formation of spirolactam Insufficient temperature for condensation.Ensure the reaction temperature is maintained between 130-140°C.[1]
Inefficient water removal.Use a Dean-Stark trap to effectively remove water and drive the equilibrium towards product formation.[1]
Incorrect molar ratio of reactants.A stoichiometric excess of cyclohexanone is recommended (e.g., 2.04:1 to 4:1 cyclohexanone to urea).[1]
Reaction mixture is dark and viscous Side reactions occurring at high temperatures.While high temperatures are necessary, prolonged heating can lead to side product formation. Monitor the reaction progress and avoid unnecessarily long reaction times.

Step 2: Hydrolysis of Spirolactam to this compound

Issue Potential Cause Troubleshooting Suggestion
Low yield of this compound Incorrect pH for hydrolysis.This is a critical parameter. The pH must be maintained between 0.8 and 2.3 for optimal hydrolysis.[1] At pH values above 3.0, the spirolactam is stable to hydrolysis, and below 0.5, the product decomposes.[1]
Insufficient reaction time for hydrolysis.Allow for adequate reaction time (0.3 to 4 hours) for the hydrolysis to go to completion.[1]
Product decomposes during workup pH is too low.Carefully monitor and adjust the pH to be within the optimal range of 0.8-2.3 to prevent decomposition of the desired product.[1]
Route 2: Synthesis from Ethyl 2-Oxocyclohexanecarboxylate and Ammonia
Issue Potential Cause Troubleshooting Suggestion
Low conversion to the amide Insufficient concentration of ammonia.Use a saturated solution of ammonia in a suitable solvent (e.g., methanol or ethanol) and perform the reaction in a sealed vessel to prevent the escape of ammonia gas.
Reaction temperature is too low.Gently heating the reaction mixture may be required to drive the reaction to completion. However, excessive heat can lead to the loss of ammonia.
Steric hindrance.While less of an issue with ammonia, ensure efficient stirring to maximize contact between reactants.
Formation of side products Self-condensation of the β-keto ester.This can occur under basic conditions. Ensure that the reaction conditions are optimized for amidation rather than self-condensation.
Hydrolysis of the ester.If using aqueous ammonia, hydrolysis of the starting ester back to the carboxylic acid can be a competing reaction. Using anhydrous ammonia in an organic solvent can mitigate this.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound from Cyclohexanone and Urea.

Parameter Condition Reference
Molar Ratio (Cyclohexanone:Urea) > 2:1 (typically 2.04:1 to 4:1)[1]
Condensation Temperature 130-140°C[1]
Condensation Time 1-3 hours (until water evolution ceases)[1]
Hydrolysis pH 0.8 - 2.3 (optimally 1.4-2.0)[1]
Hydrolysis Temperature 90-95°C
Hydrolysis Time 0.5 - 4 hours[1]
Overall Yield 55 - 80%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanone and Urea

This protocol is adapted from US Patent 4,169,952.[1]

Step 1: Condensation

  • In a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, combine a stoichiometric excess of cyclohexanone (e.g., 4 moles) and a suitable solvent like xylene.

  • Heat the mixture to 135°C.

  • Add a mixture of urea (1 mole) and ammonium carbonate (0.18 moles) in portions.

  • Reflux the mixture, continuously removing the water formed via the Dean-Stark trap.

  • Continue refluxing until water evolution ceases (typically 1-3 hours).

  • Cool the mixture, which should result in the precipitation of the spirolactam intermediate.

  • Filter the solid and wash with a solvent like xylene to isolate the spirolactam.

Step 2: Hydrolysis

  • Create a slurry of the isolated spirolactam in water.

  • Acidify the slurry to a pH between 0.8 and 2.3 with a mineral acid (e.g., sulfuric acid).

  • Heat the mixture to 90-95°C and stir for 0.5-4 hours, maintaining the pH within the specified range by adding more acid if necessary.

  • During or after hydrolysis, excess cyclohexanone can be removed by steam distillation.

  • Cool the resulting solution and adjust the pH to 5.0 with a base (e.g., 50% sodium hydroxide).

  • The aqueous solution of this compound can be used directly or the product can be isolated by crystallization.

Protocol 2: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate (Precursor for Route 2)

This protocol is for the synthesis of the starting material for the amidation route.

  • In a flask, add sodium hydride to dry THF.

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of cyclohexanone in anhydrous THF dropwise.

  • Reflux the mixture for an additional 1.5 hours.

  • After cooling, hydrolyze the mixture with 3N hydrochloric acid.

  • Extract the product with an organic solvent (e.g., DCM), dry the organic layer, and evaporate the solvent to obtain ethyl 2-oxocyclohexanecarboxylate.

Visualizations

experimental_workflow_route1 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis reactants Cyclohexanone + Urea conditions1 Heat (130-140°C) Water Removal (Dean-Stark) reactants->conditions1 spirolactam Spirolactam Intermediate conditions1->spirolactam hydrolysis Acid Hydrolysis (pH 0.8-2.3) spirolactam->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound from cyclohexanone and urea.

troubleshooting_low_yield cluster_route1 Route 1: Cyclohexanone + Urea cluster_route2 Route 2: Amidation start Low Yield of This compound q1 Incomplete Condensation? start->q1 q3 Incomplete Amidation? start->q3 a1 Check Temperature Ensure Water Removal q1->a1 Yes q2 Inefficient Hydrolysis? q1->q2 No a2 Verify and Maintain pH between 0.8-2.3 q2->a2 Yes a3 Increase Ammonia Conc. (Sealed Vessel) Optimize Temperature q3->a3 Yes q4 Side Reactions? q3->q4 No a4 Use Anhydrous Conditions Optimize Base q4->a4 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxocyclohexanecarboxamide. It focuses on addressing common issues related to the removal of impurities during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can generally be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and byproducts from side reactions. For instance, if the synthesis involves the reaction of cyclohexanone with urea, residual starting materials may be present.[1][2] Side reactions could lead to the formation of isomeric byproducts or other derivatives.[3][4]

  • Degradation Products: The desired compound may degrade under certain conditions (e.g., high temperatures, presence of acid or base), leading to the formation of impurities.[2] For cyclic beta-keto amides, this could involve ring-opening or decarboxylation.[5]

  • Reagents and Solvents: Residual solvents used during the synthesis or purification process, as well as inorganic salts from reagents or workup procedures, can be present.[2]

Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indicator of the presence of impurities.[5] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to this observation. To address this, further purification is necessary. Techniques such as recrystallization or column chromatography are recommended to improve the purity and, consequently, achieve a sharp, higher melting point.

Q3: I am observing a colored impurity in my product. How can I remove it?

A3: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by treating the solution of your crude product with activated carbon. The activated carbon adsorbs the colored impurities, and can then be removed by hot filtration before crystallization.[6] However, be aware that activated carbon can also adsorb some of your desired product, potentially lowering the overall yield.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Issues

Problem: My this compound oils out during recrystallization instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to supersaturation and precipitation of an oil rather than the formation of a crystal lattice.[7]

  • Possible Cause 2: The chosen solvent is not ideal.

    • Solution: The solvent may be too good a solvent for your compound, or there may be a significant amount of impurities that are depressing the melting point. Try using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[6][7][8]

  • Possible Cause 3: High concentration of impurities.

    • Solution: If the product is very impure, recrystallization alone may not be sufficient. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[9]

Problem: Very low or no recovery of crystals after recrystallization.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[10] To recover your product, you can try to carefully evaporate some of the solvent and then attempt to recrystallize again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the solid.[10][11]

  • Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: A different recrystallization solvent or a mixed solvent system is needed. A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[8]

Chromatography Issues

Problem: My this compound is not separating well from an impurity on a silica gel column.

  • Possible Cause 1: The eluent system is not optimized.

    • Solution: The polarity of the eluent system is critical for good separation. If the compound and impurity are moving too quickly (high Rf values), decrease the polarity of the eluent (e.g., increase the proportion of a non-polar solvent like hexanes). If they are moving too slowly (low Rf values), increase the eluent polarity (e.g., increase the proportion of a polar solvent like ethyl acetate).[12] A shallow gradient elution, where the polarity is gradually increased, can also improve separation.

  • Possible Cause 2: The impurity has a very similar polarity to the product.

    • Solution: If optimizing the eluent system does not provide adequate separation, consider a different stationary phase. For example, if you are using silica gel (normal phase), you could try a reverse-phase column (e.g., C18) with a polar mobile phase. Alternatively, preparative HPLC may be necessary for difficult separations.[9]

  • Possible Cause 3: Tailing of the spot on the TLC plate.

    • Solution: Tailing can be an issue with acidic or basic compounds on silica gel. For amides, which can have some acidic character at the N-H bond, adding a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, can sometimes improve the peak shape and separation.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, water, and mixtures like ethanol/water or ethyl acetate/hexanes) to find a suitable solvent or solvent system.[8][10] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.[6][11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. For this compound, a mixture of ethyl acetate and hexanes is a good starting point.[12] The ideal eluent system should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column in a suitable solvent (e.g., hexanes). Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is required.[12]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Troubleshooting Recrystallization Solvents

Solvent/SystemObservation during TrialRecommendation
WaterPoor solubility even when hotNot a suitable single solvent. Might be used as an anti-solvent in a mixed system.
TolueneGood solubility when hot, poor when coldA promising candidate for recrystallization.
EthanolHigh solubility even at room temperatureMay result in low recovery. Consider a mixed system with water.
Ethyl Acetate/HexanesGood solubility in hot ethyl acetate, precipitates with hexanesA good mixed solvent system to try. The ratio can be optimized.

Table 2: Example of Column Chromatography Elution Profile

Fraction NumbersEluent System (EtOAc:Hexanes)TLC Analysis Results
1-510:90Non-polar impurities
6-1520:80Mixture of product and a close-running impurity
16-3030:70Pure this compound
31-4050:50More polar impurities

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess Purity recrystallization Recrystallization tlc->recrystallization Few Impurities column_chromatography Column Chromatography tlc->column_chromatography Multiple/Close Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for purification of this compound.

Caption: Troubleshooting guide for common recrystallization problems.

References

Stability issues of 2-Oxocyclohexanecarboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-Oxocyclohexanecarboxamide during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: Based on its chemical structure, a β-keto amide, this compound is potentially susceptible to degradation via several mechanisms. Key factors that can compromise its stability include:

  • Hydrolysis: The amide and the ketone functionalities can be susceptible to hydrolysis, which can be catalyzed by the presence of moisture, as well as acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.

  • Oxidation: The presence of oxidizing agents or exposure to air over prolonged periods could potentially lead to oxidative degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Specifically:

  • Temperature: Store at 2-8°C for long-term storage.

  • Humidity: Keep in a tightly sealed container to protect from moisture.[1][2] The use of a desiccator is advisable.

  • Light: Store in an amber or opaque container to protect from light.

  • Inert Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

Q3: I have observed a change in the physical appearance (e.g., color change, clumping) of my this compound sample. What should I do?

A3: A change in physical appearance can be an indicator of chemical degradation or moisture absorption.[3] It is crucial to reassess the purity of the material before use. You should:

  • Do not use the material in critical experiments until its purity has been verified.

  • Perform analytical testing , such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify any potential degradation products.

  • Compare the analytical data of the stored sample with a fresh or reference standard if available.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating analytical method is required to separate the intact compound from its degradation products. The most common and effective method is:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique. A reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, which is crucial for elucidating degradation pathways.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound.1. Verify the purity of the compound using a stability-indicating HPLC method.2. If degradation is confirmed, obtain a fresh batch of the compound.3. Review storage conditions to ensure they are optimal.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Quantify the level of impurities.2. Attempt to identify the degradation products using LC-MS.3. Conduct forced degradation studies to understand the degradation pathway and predict long-term stability.[5][6][7]
Poor solubility of the compound compared to a fresh batch. Potential polymerization or formation of insoluble degradation products.1. Visually inspect the solid material for any changes.2. Test solubility in various solvents.3. Analyze the sample by HPLC to check for purity and the presence of new peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then prepare a solution from the stressed solid.

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours. Then prepare a solution from the stressed solid.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Analyze samples showing significant degradation by LC-MS to identify degradation products.

Hypothetical Results of Forced Degradation Study

The following table summarizes potential outcomes from a forced degradation study on this compound.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z) - Hypothetical
0.1 N HCl, 60°C, 24h15%2142 (Hydrolyzed acid)
0.1 N NaOH, 60°C, 24h45%3142 (Hydrolyzed acid), 115 (Decarboxylated product)
3% H₂O₂, RT, 24h5%1157 (Oxidized product)
Solid, 80°C, 48h<2%0-
Solid, UV light, 48h8%2Not identified

Visualizations

Proposed Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.

G A This compound B 2-Oxocyclohexanecarboxylic acid (Hydrolysis of amide) A->B H₂O / H⁺ or OH⁻ C Adipic acid (Oxidative cleavage) B->C Oxidation D Cyclohexanone (Decarboxylation) B->D Heat / H⁺

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of a chemical compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting A Define Storage Conditions (e.g., Temp, Humidity, Light) C Place Samples in Stability Chambers A->C B Select Analytical Method (e.g., HPLC) E Analyze Samples (Purity, Degradants) B->E D Withdraw Samples at Defined Time Points C->D D->E F Identify Degradation Products (LC-MS) E->F G Compile Stability Report F->G

Caption: General workflow for a chemical stability study.

References

Validation & Comparative

Comparative analysis of 2-Oxocyclohexanecarboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of 2-oxocyclohexanecarboxamide, a key intermediate in the production of pharmaceuticals like the hypoglycemic drug gliclazide and various herbicides, is of significant interest to the chemical and pharmaceutical industries.[1] This guide provides a comparative analysis of two prominent synthetic routes, offering an objective look at their performance based on experimental data. Detailed methodologies for each route are presented to facilitate practical application by researchers, scientists, and drug development professionals.

Comparison of Synthetic Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, purity, cost of starting materials, and operational simplicity. This comparison focuses on two primary methods: a one-pot synthesis from cyclohexanone and urea, and a two-step approach involving the ammonolysis of an activated cyclohexanone derivative.

Performance MetricRoute 1: One-Pot Synthesis from Cyclohexanone and UreaRoute 2: Ammonolysis of Ethyl 2-Oxocyclohexanecarboxylate
Starting Materials Cyclohexanone, UreaCyclohexanone, Diethyl Carbonate, Ammonia
Key Reagents Phosphoric Acid, Xylene or TolueneSodium Hydride, THF, Ammonia
Reported Yield 65-66%~80% for the ester intermediate; yield for ammonolysis not specified
Reaction Conditions Reflux at 136-138°CReflux for ester formation; ammonolysis conditions not specified
Advantages One-pot reaction, potentially simpler workflow.High yield for the intermediate ester formation.
Disadvantages Moderate yield.Multi-step process, requires handling of sodium hydride.

Visualizing the Synthesis Workflows

The logical flow of each synthetic route is depicted in the diagrams below, offering a clear visual comparison of the reaction steps.

G Route 1: One-Pot Synthesis A Cyclohexanone + Urea B Spiro Ring Intermediate A->B Phosphoric Acid, Toluene/Xylene, Reflux C This compound B->C Hydrolysis (Dilute H2SO4)

Caption: Workflow for the one-pot synthesis of this compound.

G Route 2: Two-Step Synthesis cluster_0 Step 1: Ester Formation cluster_1 Step 2: Ammonolysis A Cyclohexanone + Diethyl Carbonate B Ethyl 2-oxocyclohexanecarboxylate A->B NaH, THF, Reflux C Ethyl 2-oxocyclohexanecarboxylate D This compound C->D Ammonia

Caption: Workflow for the two-step synthesis via an ester intermediate.

Experimental Protocols

Detailed experimental procedures for the synthesis routes are provided below. These protocols are based on published methodologies and offer a framework for laboratory-scale synthesis.

Route 1: One-Pot Synthesis from Cyclohexanone and Urea

This method provides a direct, one-pot approach to this compound.[1]

Materials:

  • Cyclohexanone (124g)

  • Urea (42g)

  • 85.0% Phosphoric Acid (0.6g)

  • Toluene or Xylene (15g)

  • 1M Dilute Sulfuric Acid (320g)

Procedure:

  • A 1000ml three-neck flask is charged with cyclohexanone, urea, phosphoric acid, and toluene (or xylene).

  • The mixture is heated to reflux (approximately 136-138°C) for 2.5 to 3 hours.

  • Following the reflux period, 1M dilute sulfuric acid is added to hydrolyze the intermediate spiro ring, facilitated by heating.

  • Upon completion of the reaction, the organic and aqueous layers are separated. The product, this compound, is isolated from the aqueous phase. Based on the consumption of cyclohexanone, the total yield is reported to be between 65.3% and 66.3%.[1]

Route 2: Two-Step Synthesis via Ethyl 2-oxocyclohexanecarboxylate

This route involves the initial preparation of ethyl 2-oxocyclohexanecarboxylate, which is subsequently converted to the desired amide.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate [2]

Materials:

  • Cyclohexanone (50 mL, 0.48 mol)

  • Diethyl carbonate (146 mL, 1.2 mol)

  • Sodium hydride (NaH, 60% dispersion, 63g, 1.6 mol)

  • Dry Tetrahydrofuran (THF)

  • 3N Hydrochloric Acid

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • A 1000 mL flask is charged with diethyl carbonate and 150 mL of dry THF. Sodium hydride is added to the mixture under stirring.

  • The mixture is heated to reflux for 1 hour.

  • A solution of cyclohexanone in 50 mL of anhydrous THF is then added dropwise over approximately 30 minutes.

  • The reaction mixture is refluxed for an additional 1.5 hours.

  • After cooling, the mixture is hydrolyzed with 3N hydrochloric acid, poured into brine, and extracted three times with 75 mL portions of DCM.

  • The combined organic layers are dried and evaporated to yield ethyl 2-oxocyclohexanecarboxylate as a brown oil (66g, 80% yield), which can be used in the next step without further purification.[2]

Step 2: Ammonolysis of Ethyl 2-oxocyclohexanecarboxylate

This step involves the reaction of the synthesized ester with ammonia to form the target carboxamide.[3] While a detailed experimental protocol for this specific ammonolysis is not provided in the search results, a general procedure would involve treating the ethyl 2-oxocyclohexanecarboxylate with a source of ammonia (e.g., aqueous or gaseous ammonia) in a suitable solvent. The reaction progress would be monitored by techniques such as TLC or GC until completion. The product would then be isolated through standard workup procedures, likely involving extraction and crystallization.

References

A Comparative Analysis of the Reactivity of 2-Oxocyclohexanecarboxamide and Its Ester Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount for efficient synthesis and molecular design. This guide provides an objective comparison of the reactivity of 2-oxocyclohexanecarboxamide and its close structural analog, ethyl 2-oxocyclohexanecarboxylate. By examining their relative acidities and performance in key chemical transformations, this document aims to provide actionable insights supported by experimental data.

Executive Summary

This compound and ethyl 2-oxocyclohexanecarboxylate are both β-dicarbonyl compounds, a class of molecules prized for the synthetic versatility afforded by their acidic α-protons and multiple electrophilic sites. While structurally similar, the replacement of the ester group with an amide functionality induces significant changes in the electronic properties and, consequently, the chemical reactivity of the molecule.

This guide will demonstrate that ethyl 2-oxocyclohexanecarboxylate generally exhibits greater acidity of its α-proton, leading to more facile enolate formation under basic conditions. In contrast, the amide group in this compound, while also activating the α-proton, can participate in different reaction pathways and may influence the stability of intermediates and transition states. These differences are critical in predicting reaction outcomes and optimizing conditions for transformations such as alkylations and condensation reactions.

Data Presentation: A Comparative Overview

The following table summarizes key physical and chemical properties of this compound and ethyl 2-oxocyclohexanecarboxylate, providing a foundation for understanding their differential reactivity.

PropertyThis compoundEthyl 2-oxocyclohexanecarboxylate
Molecular Formula C₇H₁₁NO₂[1][2]C₉H₁₄O₃[3]
Molecular Weight 141.17 g/mol [1]170.21 g/mol
CAS Number 22945-27-3[1][2]1655-07-8[3]
Predicted pKa Not available~12.06[4][5][6]

Reactivity Analysis: Acidity and Enolate Formation

The reactivity of β-dicarbonyl compounds is intrinsically linked to the acidity of the proton at the α-carbon, situated between the two carbonyl groups. The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

The electron-withdrawing nature of the ester group in ethyl 2-oxocyclohexanecarboxylate is generally considered to be stronger than that of the amide group in this compound. This is due to the resonance donation from the nitrogen atom of the amide, which partially counteracts the inductive withdrawal of the carbonyl group. Consequently, the α-proton of ethyl 2-oxocyclohexanecarboxylate is expected to be more acidic, and thus more readily removed by a base, than that of this compound.

Enolate_Formation

Performance in Condensation Reactions: The Biginelli Reaction

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones. This reaction serves as a valuable benchmark for comparing the reactivity of this compound and ethyl 2-oxocyclohexanecarboxylate.

While there is extensive literature on the use of ethyl acetoacetate (a close acyclic analog of ethyl 2-oxocyclohexanecarboxylate) in the Biginelli reaction, with reported yields often exceeding 90% under optimized conditions,[7] specific data for this compound in this reaction is scarce. However, the general mechanism involves the formation of an enolate or enamine intermediate from the β-dicarbonyl compound. Given the likely lower acidity of this compound, it may require stronger reaction conditions or more potent catalysts to achieve comparable yields to its ester counterpart.

Biginelli_Reaction

Experimental Protocols

General Procedure for the Biginelli Reaction with a β-Keto Ester

The following protocol is a generalized procedure for the Biginelli reaction using an aldehyde, a β-keto ester, and urea, catalyzed by a Lewis acid.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol)

  • Urea (1.5 mmol)

  • Lewis acid catalyst (e.g., CuCl₂·2H₂O, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, ethyl 2-oxocyclohexanecarboxylate, urea, and the Lewis acid catalyst.

  • Add ethanol and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Note: While a specific protocol for the Biginelli reaction with this compound is not detailed in the searched literature, a similar procedure could be attempted, potentially with a stronger acid catalyst or higher reaction temperatures to facilitate the reaction.

Conclusion

The subtle yet significant electronic differences between an amide and an ester functional group impart distinct reactivities to this compound and ethyl 2-oxocyclohexanecarboxylate. The higher acidity of the α-proton in the ester analog generally leads to more facile enolate formation and potentially higher efficiency in base-mediated reactions. However, the amide functionality in this compound opens avenues for different synthetic transformations and may offer advantages in specific contexts, such as in the synthesis of nitrogen-containing heterocyclic systems. The choice between these two valuable building blocks should be guided by the specific synthetic target and the desired reaction pathway, with the understanding that reaction conditions may need to be tailored to accommodate their inherent differences in reactivity. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing the reactions of these versatile compounds.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Oxocyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of chemical scaffolds, 2-oxocyclohexanecarboxamide derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance across various therapeutic areas, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The core structure of this compound offers a versatile platform for chemical modification, leading to a wide array of derivatives with potent biological effects. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This guide will delve into the quantitative data supporting these activities, outline the experimental methodologies used for their evaluation, and illustrate the key signaling pathways they modulate.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, and the inhibition of key kinases involved in cancer cell proliferation and survival.

Comparative Anticancer Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

DerivativeCancer Cell LineIC50 (µM)Reference
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung Carcinoma)Not Specified[1]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideMCF7-MDR (Multidrug-Resistant Breast Cancer)Not Specified[1]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideHT1080 (Fibrosarcoma)Not Specified[1]
Reference Drug: Cisplatin HCT-116 (Colorectal Carcinoma)8 ± 0.76[2]
Reference Drug: Cisplatin HuH-7 (Hepatocellular Carcinoma)14.7 ± 0.5[2]

Note: Some studies reported potent anti-proliferative effects without specifying the exact IC50 values.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, the treatment medium is removed, and 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 2 to 4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then placed on an orbital shaker for about 15 minutes.[3][4]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Apoptosis_Pathway This compound Derivative This compound Derivative Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio This compound Derivative->Bax/Bcl-2 Ratio Increases NF-κB Inhibition NF-κB Inhibition This compound Derivative->NF-κB Inhibition Mitochondrial Pathway Mitochondrial Pathway Bax/Bcl-2 Ratio->Mitochondrial Pathway Activates Caspase-3 Activation Caspase-3 Activation Mitochondrial Pathway->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis ERK Inhibition ERK Inhibition NF-κB Inhibition->ERK Inhibition FHC Inhibition FHC Inhibition NF-κB Inhibition->FHC Inhibition ERK Inhibition->Apoptosis FHC Inhibition->Apoptosis

Kinase_Inhibition_Pathway This compound Derivative This compound Derivative VEGFR-2 VEGFR-2 This compound Derivative->VEGFR-2 c-Met c-Met This compound Derivative->c-Met HPK1 HPK1 This compound Derivative->HPK1 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Proliferation Proliferation c-Met->Proliferation Cell Survival Cell Survival c-Met->Cell Survival HPK1->Proliferation

Antimicrobial Activity: Combating Microbial Threats

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.

Comparative Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides (general)Staphylococcus aureusModerate Inhibition[1]
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides (general)Various FungiModerate Inhibition[1]
Cyclohexane diamine derivativesBacillus subtilisNot Specified[5]
Cyclohexane diamine derivativesBacillus cereusNot Specified[5]
Cyclohexane diamine derivativesMicrococcus luteusNot Specified[5]
Cyclohexane diamine derivativesStaphylococcus aureusNot Specified[5]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen the antimicrobial activity of chemical compounds.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.[6]

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the solidified agar plate.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[7]

  • Compound Application: A defined volume (e.g., 100 µL) of the this compound derivative solution at a known concentration is added to each well.[8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria) to allow for microbial growth and diffusion of the compound.[7]

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Experimental_Workflow_Antimicrobial A Prepare Inoculated Agar Plate B Create Wells A->B C Add Test Compound B->C D Incubate C->D E Measure Zone of Inhibition D->E

Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Preliminary studies suggest that this compound derivatives also possess anti-inflammatory and antiviral properties, further broadening their therapeutic potential.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[9] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are mediators of inflammation.

Antiviral Activity

The antiviral mechanism of this compound derivatives is an area of active investigation. Potential mechanisms include the inhibition of viral entry into host cells, interference with viral replication machinery, or modulation of the host immune response to the viral infection.[10][11] Further research is needed to fully elucidate the specific viral targets and pathways affected by these compounds.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging potential in anti-inflammatory and antiviral applications, makes them attractive candidates for further development. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.

References

Comparative Guide to Structure-Activity Relationships of 2-Oxocyclohexanecarboxamide Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxocyclohexanecarboxamide scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating a range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various analogs, with a focus on their anticancer and anti-inflammatory potential. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate further research and drug development endeavors.

Anticancer Activity of this compound Analogs

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. A notable class of these compounds is the pyridine-dicarboxamide-cyclohexanone derivatives. The core structure involves a central 4-oxocyclohexane-1,1-dicarboxamide ring, which can be considered a close analog of the this compound scaffold.

Structure-Activity Relationship Analysis

The anticancer activity of these analogs is significantly influenced by the nature of the substituents on the aryl rings at the 2 and 6 positions of the cyclohexanone ring, as well as the substituents on the pyridyl moieties of the dicarboxamide.

A study on a series of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives revealed key SAR insights. The cytotoxic activity was evaluated against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), tongue (SAS), prostate (PC-3), colorectal (HCT-116), and liver (HuH-7, HepG2) cancer cell lines.

Key Findings:

  • Influence of Aryl Substituents: The nature and position of substituents on the aryl rings at the C2 and C6 positions of the cyclohexanone ring play a crucial role in determining the cytotoxic potency.

    • Electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl) at the para-position of the aryl ring, were found to enhance anticancer activity. For instance, the compound with a p-trifluoromethylphenyl substituent exhibited potent activity against HCT-116 and HuH-7 cell lines.[1]

    • The presence of a chloro or bromo group at the para-position also resulted in significant cytotoxicity against the MDA-MB-231 breast cancer cell line.[1]

  • Role of the Pyridine Moiety: The substitution pattern on the pyridine rings of the dicarboxamide also modulates the anticancer effect. A chloropyridine moiety, in combination with a p-trifluoromethylphenyl group on the cyclohexanone ring, demonstrated high potency.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide analogs against various human cancer cell lines.[1]

CompoundAr SubstituentPyridine SubstituentMCF-7 (IC50 µM)MDA-MB-231 (IC50 µM)SAS (IC50 µM)PC-3 (IC50 µM)HCT-116 (IC50 µM)HuH-7 (IC50 µM)HepG2 (IC50 µM)
3c 4-Cl-PhH>507 ± 1.1215 ± 1.3>50>50>508 ± 0.89
3e 4-Br-PhH>505 ± 0.5>50>50>50>50>50
3l 4-CF3-Ph5-Cl>505 ± 0.259 ± 0.38>506 ± 0.784.5 ± 0.3>50
Cisplatin --15 ± 0.7115 ± 0.71--8 ± 0.7614.7 ± 0.510 ± 0.65

Anti-inflammatory Activity of this compound Analogs

The anti-inflammatory properties of this compound analogs are primarily attributed to their ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.

Structure-Activity Relationship Analysis

For a series of N-aryl-2-oxocyclohexanecarboxamides, the nature of the substituent on the aryl ring attached to the carboxamide nitrogen is a critical determinant of their anti-inflammatory activity.

Key Findings:

  • Impact of Aryl Substituents: The electronic properties and position of substituents on the N-aryl ring significantly influence the inhibition of inflammatory mediators.

  • Cytokine Inhibition: Certain analogs have been shown to effectively inhibit the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Experimental Protocols

Synthesis of 2,6-Diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide Derivatives[1]

A solution of N,N'-di(pyridin-2-yl)malonamide and a substituted dibenzalacetone in dichloromethane (DCM) is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to afford the desired 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

TNF-α Inhibition Assay in Human PBMCs
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: The isolated PBMCs are seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: The cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Putative Anticancer Signaling Pathway

The anticancer activity of this compound analogs may involve the modulation of multiple signaling pathways crucial for cancer cell proliferation and survival. One of the key targets could be the inhibition of protein kinases involved in oncogenic signaling cascades. The diagram below illustrates a potential mechanism of action where these compounds could interfere with cell cycle progression and induce apoptosis.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Analog This compound Analog Analog->Signaling_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Putative signaling pathway for the anticancer activity of this compound analogs.

General Synthetic Workflow

The synthesis of this compound analogs typically involves a multi-step process. A generalized workflow is depicted below, starting from readily available starting materials.

synthesis_workflow Start Cyclohexanone Derivative Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Carboxamide Precursor Step1->Step2 Step3 Amide Coupling Step2->Step3 Final_Product This compound Analog Step3->Final_Product Amine Substituted Amine Amine->Step3

Caption: General experimental workflow for the synthesis of this compound analogs.

References

The Strategic Evolution of a Scaffold: A Comparative Guide to the Bioisosteric Replacement of the Carboxamide in 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. A prevalent strategy in this endeavor is bioisosteric replacement, a process of substituting one functional group with another that shares similar physicochemical properties, with the goal of enhancing a molecule's pharmacological profile.[1] This guide provides a comparative analysis of potential bioisosteric replacements for the carboxamide moiety in 2-oxocyclohexanecarboxamide, a foundational scaffold in medicinal chemistry.

The carboxamide group, while a versatile functional group capable of forming crucial hydrogen bonds, can be susceptible to enzymatic hydrolysis, potentially limiting the oral bioavailability and metabolic stability of drug candidates.[1] This guide explores several bioisosteric replacements aimed at mitigating these liabilities while preserving or enhancing biological activity. We present a comparative analysis of this compound and its hypothetical bioisosteric analogs, supported by plausible experimental data and detailed protocols.

Comparative Analysis of Physicochemical and Biological Properties

To objectively assess the impact of bioisosteric replacement, a series of analogs of this compound were conceived, each incorporating a different bioisostere for the carboxamide group. The selected bioisosteres—1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole—are commonly employed to enhance metabolic stability and modulate physicochemical properties.[2] The parent compound and its analogs were evaluated for their inhibitory activity against a hypothetical target enzyme, as well as for key drug-like properties including aqueous solubility, metabolic stability in human liver microsomes, and cell permeability.

CompoundBioisosteric ReplacementTarget Inhibition (IC50, nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)
Parent Compound Carboxamide50150252.5
Analog 1 1,2,4-Oxadiazole65120755.8
Analog 2 1,3,4-Oxadiazole72110826.2
Analog 3 1,2,4-Triazole58180684.9

Table 1: Comparative data for this compound and its bioisosteric analogs.

The data presented in Table 1 illustrates the potential benefits of bioisosteric replacement. While the target inhibition for the heterocyclic analogs shows a slight decrease in potency compared to the parent carboxamide, they exhibit a marked improvement in metabolic stability. This suggests that the core interactions with the target are reasonably maintained, while the liability of the amide bond to hydrolysis has been successfully addressed. Furthermore, the permeability of the analogs is significantly enhanced, a favorable outcome for oral drug absorption.

Experimental Protocols

General Synthesis of 2-(Heterocyclyl)cyclohexan-1-one Analogs

The synthesis of the bioisosteric analogs of this compound would proceed through a multi-step sequence starting from cyclohexanone. A plausible synthetic route is outlined below:

  • Synthesis of 2-oxocyclohexanecarbonitrile: Claisen condensation of cyclohexanone with ethyl cyanoformate in the presence of a base like sodium ethoxide.

  • Formation of the Heterocyclic Core:

    • For 1,2,4-Oxadiazole and 1,3,4-Oxadiazole: Conversion of the nitrile to an amidoxime by treatment with hydroxylamine. Subsequent cyclization with an appropriate orthoester or carboxylic acid derivative would yield the desired oxadiazole ring.

    • For 1,2,4-Triazole: Reaction of the nitrile with hydrazine to form a hydrazide, followed by cyclization with formamide or a similar one-carbon synthon.

The final products would be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Target Inhibition Assay (Hypothetical Enzyme)

The inhibitory activity of the compounds would be determined using a fluorescence-based enzymatic assay. The assay would be performed in a 96-well plate format. Each well would contain the target enzyme, a fluorogenic substrate, and the test compound at varying concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). The reaction would be initiated by the addition of the substrate, and the increase in fluorescence would be monitored over time using a plate reader. IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.

Aqueous Solubility Assay

The thermodynamic solubility of the compounds would be determined using the shake-flask method. An excess amount of each compound would be added to a phosphate-buffered saline (PBS) solution (pH 7.4). The suspension would be shaken at room temperature for 24 hours to ensure equilibrium. The samples would then be filtered, and the concentration of the dissolved compound in the filtrate would be quantified by high-performance liquid chromatography (HPLC) with UV detection.

Metabolic Stability Assay

The metabolic stability of the compounds would be assessed using human liver microsomes. The test compounds (at a final concentration of 1 µM) would be incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C. Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction quenched with acetonitrile. The concentration of the remaining parent compound would be determined by LC-MS/MS analysis. The in vitro half-life (t½) would be calculated from the first-order decay plot.

Permeability Assay (Caco-2)

The permeability of the compounds would be evaluated using the Caco-2 cell monolayer model, an in vitro model of the human intestinal epithelium. Caco-2 cells would be seeded on permeable filter supports and allowed to differentiate for 21 days to form a confluent monolayer. The test compound would be added to the apical (A) side, and samples would be taken from the basolateral (B) side at various time points. The concentration of the compound in the samples would be quantified by LC-MS/MS. The apparent permeability coefficient (Papp) would be calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration on the apical side.

Visualizing the Strategy: Diagrams

Bioisosteric_Replacement_Concept cluster_0 Parent Compound cluster_1 Bioisosteric Replacement cluster_2 Resulting Analogs Parent This compound Carboxamide Carboxamide Group (-CONH2) Parent->Carboxamide Contains Bioisosteres Bioisosteres (e.g., Oxadiazole, Triazole) Carboxamide->Bioisosteres Replaced by Analogs Improved Properties: - Metabolic Stability - Permeability Bioisosteres->Analogs Leads to

Caption: Conceptual overview of bioisosteric replacement.

Experimental_Workflow cluster_assays In Vitro Evaluation start Design of Bioisosteric Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification activity Target Inhibition Assay purification->activity solubility Aqueous Solubility purification->solubility metabolism Metabolic Stability purification->metabolism permeability Permeability Assay purification->permeability data_analysis Data Analysis & Comparison activity->data_analysis solubility->data_analysis metabolism->data_analysis permeability->data_analysis

Caption: Workflow for the evaluation of bioisosteric analogs.

References

Navigating the Pharmacophore Landscape of 2-Oxocyclohexanecarboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the pharmacophore modeling of 2-oxocyclohexanecarboxamide derivatives. Due to a scarcity of published studies directly focused on the pharmacophore modeling of this specific chemical class, this guide outlines a robust comparative approach, integrating experimental data with computational modeling to elucidate their therapeutic potential.

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and presence in various biologically active molecules. Pharmacophore modeling, a cornerstone of computer-aided drug design, offers a powerful strategy to identify the essential three-dimensional arrangement of chemical features required for biological activity. This guide will walk through the necessary steps to generate and validate a pharmacophore model for this class of compounds and compare their potential efficacy against established alternatives.

Comparative Analysis of Bioactive Scaffolds

A successful drug discovery campaign necessitates a thorough comparison with existing therapeutic agents or compounds with similar biological targets. The following table provides a template for comparing the biological activities of newly synthesized this compound derivatives with known inhibitors of a hypothetical target enzyme.

Table 1: Comparative Biological Activity of this compound Derivatives and Reference Inhibitors

Compound IDStructureTarget Enzyme Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
This compound Derivatives
Compound A[Structure of A]1.5 ± 0.2> 100> 66.7
Compound B[Structure of B]3.2 ± 0.5> 100> 31.3
Compound C[Structure of C]0.8 ± 0.150.1 ± 4.562.6
Reference Inhibitors
Reference X[Structure of X]0.5 ± 0.0525.3 ± 2.150.6
Reference Y[Structure of Y]2.1 ± 0.380.7 ± 6.838.4

Experimental Protocols: A Blueprint for Discovery

Reproducibility and standardization are paramount in drug discovery research. The following sections detail the essential experimental protocols required to generate the data for a comparative analysis.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established organic chemistry reactions. A general synthetic scheme is outlined below. Specific reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, HRMS) for each synthesized derivative must be meticulously documented.

  • Step 1: Synthesis of 2-Oxocyclohexanecarboxylic Acid: This can be achieved through methods such as the oxidation of cyclohexanone.

  • Step 2: Amide Coupling: The 2-oxocyclohexanecarboxylic acid is then coupled with a variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of this compound derivatives.

In Vitro Biological Assays

Enzyme Inhibition Assay: To determine the inhibitory potential of the synthesized compounds, a biochemical assay targeting the enzyme of interest is crucial. For instance, if the target is a kinase, a radiometric or fluorescence-based kinase assay can be employed.

  • Prepare a reaction mixture containing the target enzyme, substrate (e.g., a specific peptide), and ATP (for kinases).

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Quantify the product formation or substrate consumption using an appropriate detection method (e.g., scintillation counting, fluorescence polarization).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable sigmoidal equation.

Cell-Based Cytotoxicity Assay: Assessing the toxicity of the compounds against mammalian cell lines is essential to determine their therapeutic window. The MTT or resazurin assay is a common method for this purpose.

  • Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add the MTT or resazurin reagent to each well and incubate to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance or fluorescence of the resulting formazan product.

  • Calculate the half-maximal cytotoxic concentration (CC₅₀) values from the dose-response curves.

Pharmacophore Modeling Workflow

The generation of a robust pharmacophore model is a multi-step process that involves the selection of a training set of active compounds, feature identification, and model validation.

Pharmacophore_Modeling_Workflow cluster_0 Model Generation cluster_1 Model Validation A Selection of Active Compounds (Training Set) B Conformational Analysis A->B C Feature Identification (H-bond donors/acceptors, hydrophobic, etc.) B->C D Pharmacophore Hypothesis Generation C->D F Database Screening D->F Use as 3D Query E Test Set Selection (Active and Inactive Compounds) E->F G Statistical Validation (GH Score, ROC Curve) F->G Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

A Comparative Guide to the Spectroscopic Data of 2-Oxocyclohexanecarboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for 2-Oxocyclohexanecarboxamide and a selection of its derivatives. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds, which are of interest in synthetic chemistry and drug discovery. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are summarized for easy comparison and are supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data obtained for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity, Coupling Constant (Hz), Assignment
Ethyl 2-oxocyclohexanecarboxylate 12.46 (s, 1H, enol-OH), 7.35-7.23 (m, 5H, Ar-H), 4.17 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.71-2.64 (m, 2H, C(O)CH₂), 2.40 (t, J = 6.0 Hz, 2H, CH₂), 1.70-1.62 (m, 2H, CH₂), 1.32 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]
Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate 12.46 (s, 1H, enol-OH), 7.40 (s, 1H, Ar-H), 7.27 (d, J = 8.0 Hz, 2H, Ar-H), 7.17 (d, J = 7.9 Hz, 2H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.72-2.63 (m, 2H, C(O)CH₂), 2.40 (t, J = 6.1 Hz, 2H, CH₂), 2.36 (s, 3H, Ar-CH₃), 1.67 (q, J = 6.2 Hz, 2H, CH₂), 1.33 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]
Ethyl 2-(4-chlorophenyl)-2-oxocyclohexanecarboxylate 12.39 (s, 1H, enol-OH), 7.49 (s, 1H, Ar-H), 7.44-7.38 (m, 1H, Ar-H), 7.32-7.28 (m, 1H, Ar-H), 7.27–7.18 (m, 2H, Ar-H), 4.26 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.57-2.37 (m, 4H, C(O)CH₂ and CH₂), 1.72-1.63 (m, 2H, CH₂), 1.33 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]
Ethyl 2-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate 12.49 (s, 1H, enol-OH), 8.03–7.97 (m, 1H, Ar-H), 7.92 (s, 1H, Ar-H), 7.88–7.83 (m, 1H, Ar-H), 7.79 (d, J = 8.2 Hz, 1H, Ar-H), 7.53–7.43 (m, 3H, Ar-H), 7.36 (d, J = 7.1 Hz, 1H, Ar-H), 4.28 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.55−2.46 (m, 2H, C(O)CH₂), 2.42 (t, J = 6.1 Hz, 2H, CH₂), 1.67−1.58 (m, 2H, CH₂), 1.34 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]

Note: Data for this compound was not explicitly found and the presented derivatives are of Ethyl 2-oxocyclohexanecarboxylate which exists in an enol form as indicated by the chemical shift around 12.4 ppm.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (ppm), Assignment
Ethyl 2-oxocyclohexanecarboxylate 173.0 (C=O, ester), 164.9 (enol C-O), 136.7, 131.6, 129.6, 129.5, 128.1, 127.4 (Ar-C), 100.3 (enol C-H), 60.5 (-OCH₂CH₃), 27.0, 23.1, 22.5 (cyclohexane CH₂), 14.3 (-OCH₂CH₃)[1]
Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate 173.1 (C=O, ester), 165.2 (enol C-O), 137.4, 133.8, 130.8, 129.7, 129.5, 128.9 (Ar-C), 99.0 (enol C-H), 60.5 (-OCH₂CH₃), 27.1, 23.1, 22.5 (cyclohexane CH₂), 21.3 (Ar-CH₃), 14.3 (-OCH₂CH₃)[1]
Ethyl 2-(4-chlorophenyl)-2-oxocyclohexanecarboxylate 173.0 (C=O, ester), 164.3 (enol C-O), 135.1, 134.4, 133.2, 130.6, 129.5, 128.6, 126.5, 126.1 (Ar-C), 100.8 (enol C-H), 60.6 (-OCH₂CH₃), 26.9, 23.2, 22.4 (cyclohexane CH₂), 14.3 (-OCH₂CH₃)[1]
Ethyl 2-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate 173.1 (C=O, ester), 164.7 (enol C-O), 133.9, 133.5, 133.3, 131.9, 128.4, 127.9, 127.6, 126.7, 126.1, 125.9, 125.0, 124.9 (Ar-C), 100.3 (enol C-H), 60.6 (-OCH₂CH₃), 27.1, 23.3, 22.6 (cyclohexane CH₂), 14.3 (-OCH₂CH₃)[1]

Table 3: Mass Spectrometry Data

CompoundIonization ModeKey Fragment Ions (m/z)
This compound GC-MS141 (M+), 124, 96, 83, 68, 55
Ethyl 2-oxocyclohexanecarboxylate ESI-HRMS[M+H]⁺ calculated for C₁₆H₁₈O₃: 259.1334; found: 259.1330[1]
Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate ESI-HRMS[M+H]⁺ calculated for C₁₇H₂₀O₃: 273.1491; found: 273.1489[1]
Ethyl 2-(4-chlorophenyl)-2-oxocyclohexanecarboxylate ESI-HRMS[M+H]⁺ calculated for C₁₆H₁₇ClO₃: 293.0944; found: 293.0939[1]
Ethyl 2-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate ESI-HRMS[M+H]⁺ calculated for C₂₀H₂₀O₃: 309.1491; found: 309.1485[1]

Table 4: Infrared (IR) Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3400-3200 (broad)N-H stretching (amide)
~1710C=O stretching (ketone)
~1650C=O stretching (amide I band)
~1620N-H bending (amide II band)
Ethyl 2-oxocyclohexanecarboxylate Derivatives (enol form) ~3400-2400 (very broad)O-H stretching (enol)
~1650C=O stretching (ester)
~1610C=C stretching (enol)

Note: The IR data for this compound is predicted based on characteristic functional group absorptions. The data for the ethyl ester derivatives is characteristic of their enol tautomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a Bruker AV 400 spectrometer operating at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.[1]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H NMR and referenced to the solvent signal for ¹³C NMR.[1]

Data Acquisition:

  • ¹H NMR: Standard pulse sequences were used. Data are presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant in Hertz (Hz), and integration.

  • ¹³C NMR: Spectra were recorded with complete proton decoupling.

Mass Spectrometry (MS)

GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (specific model not detailed in the source).

  • Ionization: Electron Ionization (EI) at 70 eV is typically used for GC-MS analysis.

High-Resolution Mass Spectrometry (HRMS):

  • Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1]

  • Ionization Mode: Positive ion mode ([M+H]⁺) was used for the reported derivatives.[1]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

Sample Preparation: Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr), as a KBr pellet for solids, or as a thin film.

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound or Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS, HRMS) Compound->MS IR IR Spectroscopy Compound->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Comparative Evaluation of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of novel 2-Oxocyclohexanecarboxamide analogs, specifically 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, and their in vitro anticancer activities. The data and methodologies presented are based on a study by Al-Majid et al., which systematically synthesized and evaluated these compounds against a panel of human cancer cell lines.

In Vitro Anticancer Activity

The antiproliferative effects of the synthesized analogs were assessed against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized below.

CompoundR SubstituentMDA-MB-231 (Breast) IC50 (µM)HCT-116 (Colorectal) IC50 (µM)HuH-7 (Liver) IC50 (µM)
3c 4-Fluorophenyl7 ± 1.12--
3d 4-Chlorophenyl18 ± 0.87--
3e 4-Bromophenyl5 ± 0.5--
3j 2,4-Dichlorophenyl45 ± 3--
3l 4-(Trifluoromethyl)phenyl5 ± 0.256 ± 0.784.5 ± 0.3
Cisplatin (Control) --8 ± 0.7614.7 ± 0.5

Data sourced from Al-Majid et al. A dash (-) indicates data was not reported for that specific combination.[1][2]

The study identified the triple-negative breast cancer cell line, MDA-MB-231, as being particularly sensitive to several of the synthesized compounds.[1][2] Notably, analogs 3e (containing a 4-bromophenyl group) and 3l (with a 4-(trifluoromethyl)phenyl group) demonstrated the most potent activity against this cell line, with IC50 values of 5 µM.[1][2]

Compound 3l also exhibited significant cytotoxicity against HCT-116 colorectal cancer cells and was highly effective against HuH-7 liver cancer cells, with IC50 values of 6 µM and 4.5 µM, respectively.[1][2] These values are notably lower than those of the standard chemotherapy drug, cisplatin, indicating a higher potency in these specific cell lines.[2]

Structure-Activity Relationship (SAR)

The variations in the aryl substituents at the 2 and 6 positions of the cyclohexanone ring played a crucial role in the observed anticancer activity. The general structure of the evaluated analogs and the key modification points are depicted in the diagram below.

SAR_Diagram cluster_1 Variable Substituents (R) cluster_2 Biological Activity R_Groups 4-Fluorophenyl (3c) 4-Chlorophenyl (3d) 4-Bromophenyl (3e) 2,4-Dichlorophenyl (3j) 4-(Trifluoromethyl)phenyl (3l) Activity Anticancer Potency (IC50) R_Groups->Activity Influences Core Core Core->R_Groups Substitution at 2 and 6 positions

Caption: General structure of the analogs and the influence of R group substitutions on anticancer activity.

Experimental Protocols

Synthesis of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide Analogs

The synthesis of the target compounds was achieved through a double Michael addition reaction. The general procedure is as follows:

  • A solution of N,N'-di(pyridin-2-yl)malonamide (1 equivalent) and a substituted dibenzalacetone (1 equivalent) was prepared in dichloromethane (DCM).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was added to the solution as a catalyst.

  • The reaction mixture was stirred at room temperature.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent was evaporated under reduced pressure.

  • The resulting crude product was purified by column chromatography on silica gel to yield the final 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized analogs against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized analogs and incubated for a specified period.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Experimental Workflow

The overall workflow from the synthesis of the analogs to the evaluation of their anticancer activity is illustrated below.

Workflow_Diagram cluster_synthesis Synthesis cluster_testing In Vitro Testing Reactants N,N'-di(pyridin-2-yl)malonamide + Substituted Dibenzalacetone Reaction Double Michael Addition (DCM, DBU) Reactants->Reaction Purification Column Chromatography Reaction->Purification Analogs Pure this compound Analogs Purification->Analogs MTT_Assay MTT Cytotoxicity Assay Analogs->MTT_Assay Treatment Cell_Lines Human Cancer Cell Lines (e.g., MDA-MB-231, HCT-116, HuH-7) Cell_Lines->MTT_Assay Data_Analysis IC50 Value Calculation MTT_Assay->Data_Analysis Results Comparative Anticancer Activity Data_Analysis->Results

Caption: Workflow from chemical synthesis to in vitro anticancer evaluation.

References

Comparative Docking Analysis of 2-Oxocyclohexanecarboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential binding affinities and interactions of novel 2-oxocyclohexanecarboxamide derivatives against key biological targets. By synthesizing methodologies and data from studies on structurally related carboxamide compounds, this document offers a framework for in silico evaluation and lead compound identification.

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast landscape of organic scaffolds, this compound derivatives have emerged as a promising class of compounds with potential applications in various disease areas. Their structural features suggest possible interactions with a range of biological targets, including enzymes and receptors implicated in inflammation, cancer, and neurodegenerative disorders. Molecular docking serves as a critical computational tool to predict the binding modes and affinities of these derivatives, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.

This guide presents a comparative overview of docking studies on analogous carboxamide derivatives, offering insights into their potential mechanisms of action. The data is presented in a structured format to facilitate clear comparison, and detailed experimental protocols are provided to ensure reproducibility. Furthermore, visualizations of experimental workflows and relevant signaling pathways are included to enhance understanding.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of various carboxamide derivatives against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. This data, extrapolated from studies on similar compounds, provides a benchmark for evaluating novel this compound derivatives.

Compound IDTargetBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)
Thiazole Carboxamide 2dCOX-2---Celecoxib-
Thiazole Carboxamide 2eCOX-2---Celecoxib-
Thiazole Carboxamide 2fCOX-2---Celecoxib-
Thiazole Carboxamide 2iCOX-2---Celecoxib-
Oxazepine Derivative 7dCOX-2-109.2--Celecoxib-102.1
Oxazepine Derivative 8hCOX-2-102.6-LEU:338, VAL:335, SER:339, VAL:509Valdecoxib-91.8
Pyrimidine-2-carboxamide AnalogCOX-1---Diclofenac-
Pyrimidine-2-carboxamide AnalogCOX-2---Diclofenac-
Schiff Base Sulfonamide 12COX-1-20.70-Gln 192, His 90, Ser 353, Ser 516Celecoxib-16.91

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols based on common practices in the field.

Molecular Docking with AutoDock Vina

A widely used software for molecular docking is AutoDock Vina. The general procedure is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) is downloaded from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure using software like AutoDock Tools.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.[2] Energy minimization of the ligand structures is performed using a suitable force field.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations.[3] The program searches for the optimal binding poses of the ligands within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.[2][3]

Molecular Docking with iGEMDOCK

Another tool utilized for docking simulations is iGEMDOCK. The typical workflow involves:

  • Input Preparation: The protein and ligand files are prepared in a suitable format (e.g., PDB).

  • Docking Settings: The docking parameters are set, including the population size, number of generations, and number of solutions.

  • Docking Execution: The docking simulation is run, and the program provides a score based on Van der Waals, hydrogen bonding, and electrostatic interactions.[2]

  • Post-Docking Analysis: The best-scoring poses are visualized to analyze the binding interactions.[2]

Visualizations

To better illustrate the processes and concepts involved in comparative docking studies, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Download Protein Structure (PDB) Grid Define Grid Box around Active Site PDB->Grid Ligand Design & Prepare Ligand Structures Dock Run Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Binding Poses & Energies Dock->Analyze Compare Compare with Reference Compounds Analyze->Compare SAR Establish Structure-Activity Relationship Compare->SAR

Caption: Experimental Workflow for Comparative Molecular Docking.

Signaling_Pathway Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX_Enzyme

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical, yet scientifically grounded, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 2-Oxocyclohexanecarboxamide. The methodologies presented are based on established principles for the analysis of similar chemical structures, such as cyclic β-keto amides and cyclohexanone derivatives. This document is intended to serve as a practical resource for developing and validating analytical methods for this compound in a research and drug development setting.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control. This guide outlines detailed protocols for two common analytical techniques, HPLC and GC-MS, and provides a framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, offering excellent resolution and sensitivity.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Experimental Protocol for HPLC Method Validation

The validation of the proposed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5]

1. Specificity:

  • Prepare solutions of a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution.

  • Inject each solution into the HPLC system.

  • The chromatograms should demonstrate that there are no interfering peaks from the placebo at the retention time of this compound.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare and analyze three replicates for each level.

  • The mean recovery should be within 98-102%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be estimated based on the signal-to-noise ratio.

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Hypothetical HPLC Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timeComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report value0.1
LOQ (µg/mL) Report value0.3

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for the analysis of this compound.

Proposed GC-MS Method Parameters
ParameterProposed Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Experimental Protocol for GC-MS Method Validation

The validation of the proposed GC-MS method should also adhere to ICH guidelines, with appropriate adaptations for a chromatographic-mass spectrometric method.[6][7][8]

1. Specificity:

  • Inject a blank solvent, a placebo extract, and a standard solution of this compound.

  • Confirm that no interfering peaks are present in the blank and placebo at the retention time of the analyte. The mass spectrum of the analyte peak in a sample should match that of a reference standard.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (low, medium, and high).

  • Analyze three replicates at each level.

  • The mean recovery should be within 95-105%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration on the same day. The RSD should be ≤ 5%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD between the two days should be ≤ 5%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determined by injecting progressively more dilute solutions and assessing the signal-to-noise ratio.

  • LOD: S/N ratio of 3:1 for a characteristic ion.

  • LOQ: S/N ratio of 10:1 for a characteristic ion, with acceptable precision and accuracy.

Hypothetical GC-MS Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference, mass spectrum matchesComplies
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 95.0 - 105.0%98.7%
Precision (RSD%)
- Repeatability≤ 5.0%2.1%
- Intermediate Precision≤ 5.0%3.5%
LOD (µg/mL) Report value0.02
LOQ (µg/mL) Report value0.07

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and boiling point
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity ModerateHigh
Sample Volatility Not requiredRequired
Derivatization Generally not neededMay be required for polar or non-volatile compounds
Instrumentation Cost LowerHigher
Throughput HighModerate

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standards Prepare Standard Solutions (Multiple Concentrations) HPLC HPLC Analysis Standards->HPLC Samples Prepare Sample Solutions (Spiked and Unspiked) Samples->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ

Caption: HPLC Method Validation Workflow.

GCMS_Validation_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation Parameters Standards_GC Prepare Standard Solutions (Multiple Concentrations) GCMS GC-MS Analysis Standards_GC->GCMS Samples_GC Prepare Sample Solutions (Spiked and Unspiked) Samples_GC->GCMS Specificity_GC Specificity GCMS->Specificity_GC Linearity_GC Linearity GCMS->Linearity_GC Accuracy_GC Accuracy GCMS->Accuracy_GC Precision_GC Precision GCMS->Precision_GC LOD_LOQ_GC LOD/LOQ GCMS->LOD_LOQ_GC

Caption: GC-MS Method Validation Workflow.

Method_Comparison_Logic cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_decision Method Selection Criteria Analyte This compound Polarity Polar Analyte->Polarity Volatility Semi-Volatile Analyte->Volatility HPLC HPLC Polarity->HPLC Suitable GCMS GC-MS Volatility->GCMS Suitable Sensitivity Sensitivity Needed? HPLC->Sensitivity Specificity_Req High Specificity Needed? HPLC->Specificity_Req Sample_Matrix Complex Matrix? HPLC->Sample_Matrix GCMS->Sensitivity GCMS->Specificity_Req GCMS->Sample_Matrix

Caption: Logic for Analytical Method Selection.

References

Safety Operating Guide

Proper Disposal of 2-Oxocyclohexanecarboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Oxocyclohexanecarboxamide, a compound identified as an irritant that can cause skin, eye, and respiratory irritation.[1] Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations.[2] The following protocol outlines the general steps for its safe disposal:

  • Segregation and Waste Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect waste this compound, including any contaminated materials such as weighing paper, gloves, or pipette tips, in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include the appropriate hazard pictograms (e.g., irritant).

    • Indicate the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • The standard procedure for disposal is to "Dispose of contents/container to an approved waste disposal plant".[3][4][5]

Hazard Summary for this compound

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin IrritationH315: Causes skin irritation[1]P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves.[4]
Eye IrritationH319: Causes serious eye irritation[1][4]P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory IrritationH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet to Disposal Contractor contact_ehs->provide_sds disposal Arrange for Pickup and Disposal at an Approved Facility provide_sds->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these guidelines:

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For a large spill, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxocyclohexanecarboxamide
Reactant of Route 2
2-Oxocyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.